Phenoxyacetaldehyde dimethyl acetal
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethoxyethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-11-10(12-2)8-13-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMTZLHLQBIYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(COC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4070744 | |
| Record name | Benzene, (2,2-dimethoxyethoxy)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67874-68-4, 71617-08-8 | |
| Record name | (2,2-Dimethoxyethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67874-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (2,2-dimethoxyethoxy)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067874684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (2,2-dimethoxyethoxy)- | |
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| Record name | Benzene, (2,2-dimethoxyethoxy)- | |
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| Record name | (2,2-dimethoxyethoxy)benzene | |
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Foundational & Exploratory
Phenoxyacetaldehyde dimethyl acetal chemical properties
Technical Monograph: Phenoxyacetaldehyde Dimethyl Acetal The "Masked Linker" in Medicinal Chemistry & Organic Synthesis
Executive Summary
Phenoxyacetaldehyde dimethyl acetal (CAS 2120-70-9) serves as a critical "masked" electrophile in modern organic synthesis. Unlike its parent aldehyde, which is prone to polymerization and oxidation, the acetal offers high stability under basic and nucleophilic conditions. This stability allows researchers to install the phenoxy-ethyl motif—a privileged scaffold in beta-blockers and CNS-active agents—before "unmasking" the reactive aldehyde for downstream transformations like reductive amination or heterocycle cyclization. This guide details the physicochemical properties, synthesis protocols, and strategic applications of this versatile intermediate.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | (2,2-Dimethoxyethoxy)benzene |
| CAS Number | 2120-70-9 |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Appearance | Colorless to pale yellow oily liquid |
| Boiling Point | 88°–98°C at 1 mmHg (Distilled) |
| Solubility | Soluble in EtOH, Et₂O, DMF, DCM; Insoluble in water |
| Stability | Stable in base; Hydrolyzes in aqueous acid |
Synthetic Architecture: Preparation Protocol
The industrial and laboratory standard for synthesizing Phenoxyacetaldehyde dimethyl acetal involves the Williamson ether synthesis. This protocol utilizes the nucleophilic attack of a phenoxide ion on a haloacetal.
Protocol: Alkylation of Phenol
-
Objective: Synthesis of Phenoxyacetaldehyde dimethyl acetal from Phenol.
-
Reaction Type: Nucleophilic Substitution (
).
Reagents:
-
Phenol (1.0 eq)
-
Bromoacetaldehyde dimethyl acetal (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) -
Dimethylformamide (DMF) (Solvent, anhydrous)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser and inert gas inlet (
), dissolve Phenol (31.3 g) in DMF (300 mL). Add anhydrous (80 g). Stir at room temperature for 30 minutes to generate the phenoxide anion. -
Addition: Add Bromoacetaldehyde dimethyl acetal (60.0 g) dropwise to the suspension.
-
Reaction: Heat the mixture to 150°C for 4.5 hours . Monitor consumption of phenol via TLC (Hexane:EtOAc 8:2).
-
Workup: Cool the mixture to room temperature. Pour into ice-water (500 mL) to dissolve inorganic salts and quench the reaction.
-
Extraction: Extract the aqueous phase with Diethyl Ether (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Isolation: Purify the crude oil via vacuum distillation (bp 88°–98°C / 1 mmHg) to yield the title compound as a colorless oil.
Causality & Insight:
-
Solvent Choice: DMF is a polar aprotic solvent that solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, accelerating the
reaction. -
Base Selection: Carbonate is sufficient to deprotonate phenol (
) without causing side reactions with the acetal sensitive to strong Lewis acids.
Reactivity Profile: The "Unmasking" Strategy
The utility of this compound lies in its dual nature: inert during base-catalyzed steps (e.g., lithiation elsewhere in the molecule) and reactive upon acid treatment.
Pathway A: Hydrolysis (Unmasking)
The acetal protects the aldehyde. To release the reactive Phenoxyacetaldehyde:
-
Conditions: Treat with 1M HCl or dilute
in Acetone/Water at RT. -
Mechanism: Protonation of the methoxy oxygen
Loss of MeOH Oxonium ion formation Water attack Hemiacetal Aldehyde.
Pathway B: Reductive Amination (The Linker Strategy)
Once unmasked, the aldehyde is rarely isolated due to stability issues. It is typically generated in situ or immediately reacted with an amine.
DOT Diagram: Reactivity & Transformation Map
Figure 1: The synthetic workflow from precursor to bioactive scaffolds.[1][2][3][4] The acetal acts as the stable bridge.
Applications in Drug Discovery
The Phenoxy-Ethyl Linker
Many bioactive molecules, particularly in the cardiovascular (beta-blockers) and CNS therapeutic areas, require a flexible linker between an aromatic ring and a nitrogen atom.
-
Mechanism: The acetal is hydrolyzed to the aldehyde, which then undergoes reductive amination with a primary or secondary amine.
-
Advantage: This avoids the use of phenoxy-ethyl halides, which can be prone to elimination (styrene formation) under the basic conditions required for amine alkylation.
Heterocycle Synthesis (Benzofurans)
Phenoxyacetaldehyde dimethyl acetal is a precursor to benzofurans.
-
Protocol: Acid-catalyzed cyclization (e.g., Polyphosphoric acid or Amberlyst-15) promotes intramolecular Friedel-Crafts alkylation of the aldehyde carbonyl onto the aromatic ring, followed by dehydration.
-
Significance: Benzofurans are core scaffolds in anti-arrhythmic drugs (e.g., Amiodarone) and anti-neoplastics.[3]
Safety & Handling (SDS Summary)
| Hazard Category | Classification | Handling Protocol |
| Flammability | Combustible Liquid | Keep away from open flames/sparks. Store in cool, well-ventilated area. |
| Health | Skin/Eye Irritant | Wear nitrile gloves and safety goggles. Avoid inhalation of vapors. |
| Reactivity | Acid Sensitive | Do not store near strong acids (HCl, H₂SO₄) to prevent premature hydrolysis and release of methanol/aldehyde. |
| Spill Response | Absorb with sand/vermiculite. | Dispose of as organic waste. Do not flush into surface water. |
References
-
Biosynth . 2-Phenoxyacetaldehyde | 2120-70-9 | Technical Data. Retrieved from
-
PrepChem . Synthesis of Phenoxyacetaldehyde dimethyl acetal. Retrieved from
-
The Good Scents Company . Phenoxyacetaldehyde dimethyl acetal properties and safety. Retrieved from
-
Master Organic Chemistry . Reductive Amination: Mechanism and Utility. Retrieved from
-
WuXi AppTec . Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. Retrieved from
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
Strategic Implementation of Acetal Protecting Groups: A Mechanistic & Practical Guide
Topic: Role of Acetal Protecting Groups in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Chemoselective Imperative
In complex molecule synthesis—particularly in polyketide and carbohydrate chemistry—the distinction between success and failure often lies in the orthogonal management of electrophilicity. Acetals are not merely "masks" for carbonyls; they are thermodynamic anchors that transform highly reactive electrophiles (aldehydes/ketones) or nucleophiles (1,2-/1,3-diols) into inert di-ethers.
This guide moves beyond undergraduate textbook definitions to address the kinetic nuances, thermodynamic selection criteria, and high-fidelity protocols required in modern drug development.
Mechanistic Underpinnings: Thermodynamics vs. Kinetics[1]
The formation of an acetal is a classic reversible equilibrium driven by acid catalysis. Understanding the driving forces is critical for troubleshooting low yields.
The Entropic Driver
While acyclic acetal formation (2 equivalents of alcohol) is entropically disfavored (
The Oxocarbenium Pivot
The reaction hinges on the formation of the resonance-stabilized oxocarbenium ion. This intermediate is the "gatekeeper"—its formation is the rate-determining step in both protection (water loss) and deprotection (hemiacetal cleavage).
Visualization: The Catalytic Cycle
The following diagram illustrates the reversible pathway, highlighting the critical role of water removal to drive the equilibrium forward (Le Chatelier's principle).
Figure 1: Acid-catalyzed acetalization pathway. Note that water removal is the kinetic switch to drive the reaction rightward.
Strategic Selection: Stability Profiles
Not all acetals are created equal.[1][2][3][4][5][6] The choice of protecting group dictates the deprotection conditions later in the synthesis.
Table 1: Comparative Stability & Reactivity
| Acetal Type | Structure | Stability (pH) | Steric Bulk | Hydrolysis Rate (Relative) | Strategic Use Case |
| Dimethyl Acetal | Acyclic | Low (< pH 4) | Low | 1000x (Fast) | Transient protection; easy removal. |
| 1,3-Dioxolane | 5-Membered Ring | Moderate (< pH 2) | Medium | 1x (Benchmark) | Standard protection for ketones/aldehydes. |
| 1,3-Dioxane | 6-Membered Ring | High (< pH 1) | High | 0.1x (Slow) | Long-term stability; resistant to mild acids. |
| Benzylidene | Cyclic (Aromatic) | High | High | Variable | Carbohydrates; cleavable via hydrogenolysis. |
Field Insight: 1,3-Dioxanes are generally more stable to hydrolysis than 1,3-dioxolanes due to the lack of ring strain. However, they are harder to form on sterically crowded ketones.
High-Fidelity Experimental Protocols
Protocol A: The "Noyori" Method (Mild/Kinetic)
Best for: Acid-sensitive substrates or sterically hindered ketones where heat/Dean-Stark is destructive.
This method utilizes TMSOTf (Trimethylsilyl trifluoromethanesulfonate) as a Lewis acid catalyst and bis-trimethylsilyl ethers as the alcohol source. It operates at low temperatures, effectively "pumping" the equilibrium by creating non-reversible silyl byproducts.
Reagents:
-
Substrate (1.0 equiv)
-
1,2-bis(trimethylsilyloxy)ethane (1.2 equiv)
-
TMSOTf (0.01 - 0.05 equiv)
-
Solvent: Anhydrous DCM (
)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve substrate and 1,2-bis(trimethylsilyloxy)ethane in DCM and cool to -78°C .
-
Catalysis: Add TMSOTf dropwise. The reaction is often instantaneous; monitor via TLC.
-
Quench: Add anhydrous pyridine (2 equiv relative to TMSOTf) at low temperature to neutralize the triflic acid before warming.
-
Workup: Pour into saturated
, extract with DCM, and concentrate.
Why this works: The reaction produces highly stable TMS-ethers rather than water, preventing hydrolysis.
Protocol B: Chemoselective Deprotection (Iodine/Acetone)
Best for: Removing acetals in the presence of other acid-sensitive groups (e.g., silyl ethers, esters).
Reagents:
-
Molecular Iodine (
, 10 mol%)[12] -
Solvent: Wet Acetone
Step-by-Step:
-
Dissolve the acetal in acetone containing trace water.
-
Add 10 mol% solid
. -
Stir at room temperature. The Lewis acidic character of iodine activates the acetal oxygen, while acetone acts as a trans-acetalization acceptor (forming 2,2-dimethoxypropane byproducts).
-
Quench: Add 10%
(sodium thiosulfate) to reduce iodine (color changes from brown to clear).
Advanced Applications: Carbohydrates & 1,2-Diols
In carbohydrate chemistry, acetals protect diols rather than carbonyls. The choice between Isopropylidene (Acetonide) and Benzylidene is governed by thermodynamic control.
-
Acetonides (Acetone + Acid): Prefer cis-1,2-diols (5-membered ring).
-
Benzylidenes (Benzaldehyde + Acid): Prefer 1,3-diols (6-membered ring), typically the 4,6-position in hexoses.
Visualization: Selection Decision Tree
Use this logic flow to select the correct protecting group strategy.
Figure 2: Decision matrix for selecting acetal protecting groups based on substrate geometry and stability requirements.
Troubleshooting & Optimization
Common Failure Modes
-
Transacetalization: If using MeOH as a solvent for other reactions on an acetal-protected substrate, acid traces can cause the cyclic acetal to swap for a dimethyl acetal (opening the ring). Fix: Always use non-nucleophilic solvents (THF, DCM) or buffer with triethylamine.
-
Migration: In polyols, acetals can migrate to thermodynamically more stable positions under acidic conditions. Fix: Use kinetic trapping (e.g., 2-methoxypropene) rather than thermodynamic conditions.
Safety Note: MOM/MEM Ethers
While chemically similar to acetals (formaldehyde acetals), MOM-Cl (Methoxymethyl chloride) is a potent carcinogen.
-
Alternative: Use MOM-Br generated in situ or switch to PMB (Para-methoxybenzyl) ethers if acid stability allows.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
-
Tsunoda, T., Suzuki, M., & Noyori, R. (1980). Trimethylsilyl trifluoromethanesulfonate as a highly effective catalyst for the acetalization of carbonyl compounds.[7] Tetrahedron Letters, 21(14), 1357-1358.
-
Sun, J., Dong, Y., Cao, L., & Wang, X. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932–8934.
-
Smith, A. B., III. (1999). Acetal Protecting Groups in Natural Product Synthesis. Journal of the American Chemical Society.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. m.youtube.com [m.youtube.com]
- 7. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Guide: Strategic Investigation of Phenoxyacetaldehyde Derivatives
Topic: Preliminary Investigation of Phenoxyacetaldehyde Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
Phenoxyacetaldehyde (1 ) represents a deceptively simple yet chemically versatile scaffold in medicinal chemistry. Often dismissed as a mere intermediate, its derivatives—particularly hydrazones, thiosemicarbazones, and heterocycle precursors—exhibit potent biological activities ranging from cysteine protease inhibition to antimicrobial efficacy. However, the free aldehyde is kinetically unstable, prone to polymerization and oxidation.
This guide outlines a preliminary investigation framework designed to bypass stability pitfalls. We prioritize a "Mask-and-Diverge" synthetic strategy, utilizing the diethyl acetal as a stable shelf-reagent, followed by in situ hydrolysis and immediate derivatization. This approach ensures reproducibility and high-fidelity Structure-Activity Relationship (SAR) data.
Part 1: Chemical Scaffolding & Synthetic Logic
The Stability Paradox
The core challenge in investigating phenoxyacetaldehyde is its high reactivity. The
Strategic Directive: Do not isolate the free aldehyde for storage. Synthesize the diethyl acetal (protected form) as the primary stock. Hydrolyze only immediately prior to derivatization.
Synthetic Pathway Visualization
The following workflow illustrates the "Mask-and-Diverge" strategy.
Figure 1: The "Mask-and-Diverge" synthetic workflow.[1] Note the critical control point at the stable acetal stage (Green), preventing degradation of the transient aldehyde (Red).
Part 2: Reactivity Profiling & Derivatization
Once the stable acetal is secured, the investigation splits into two streams based on the desired pharmacophore.
Stream A: Schiff Base & Hydrazone Formation
The most common bioactive derivatives are thiosemicarbazones . The azomethine linkage (-CH=N-) confers rigidity, while the sulfur/nitrogen atoms provide metal chelation sites (e.g., Fe, Cu), which is critical for inhibiting metalloenzymes or generating reactive oxygen species (ROS) in cancer cells.
-
Target: Topoisomerase II inhibition, Antifungal activity.[2]
-
Mechanism: The aldehyde carbonyl condenses with the primary amine of the thiosemicarbazide.
Stream B: Heterocyclic Cyclization
Phenoxyacetaldehyde derivatives are precursors to benzofurans via acid-catalyzed cyclodehydration. This is relevant if the investigation targets lipophilic binding pockets (e.g., GPCRs).
Part 3: Experimental Protocols
Protocol A: Synthesis of Phenoxyacetaldehyde Diethyl Acetal (Stable Stock)
This protocol utilizes the Williamson ether synthesis to create the protected acetal.
Reagents:
-
Substituted Phenol (1.0 eq)
-
Bromoacetaldehyde diethyl acetal (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Dimethylformamide (DMF), dry
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the phenol (10 mmol) in dry DMF (20 mL).
-
Deprotonation: Add
(20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Add bromoacetaldehyde diethyl acetal (12 mmol) dropwise.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol spot should disappear.
-
Workup: Cool to room temperature. Pour into ice-cold water (100 mL) and extract with ethyl acetate (
mL). -
Purification: Wash the organic layer with water (
) and brine ( ) to remove DMF. Dry over , filter, and concentrate in vacuo. -
Validation: Verify by
NMR. Look for the characteristic triplet at ppm (acetal CH) and multiplet at ppm (ethoxy ).
Protocol B: One-Pot Hydrolysis & Thiosemicarbazone Derivatization
This protocol generates the active library member without isolating the unstable aldehyde.
Reagents:
-
Phenoxyacetaldehyde diethyl acetal (from Protocol A) (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Ethanol (EtOH)
-
Hydrochloric acid (1M HCl)
Step-by-Step:
-
Hydrolysis: Dissolve the acetal (1 mmol) in EtOH (5 mL). Add 1M HCl (0.5 mL) and stir at room temperature for 1 hour.
-
Checkpoint: TLC should show a new, more polar spot (free aldehyde).
-
-
Condensation: Add thiosemicarbazide (1 mmol) directly to the reaction mixture.
-
Reflux: Heat to reflux (80°C) for 3–5 hours. A precipitate often forms.
-
Isolation: Cool to room temperature. Filter the solid precipitate.
-
Recrystallization: Recrystallize from hot ethanol to yield the pure thiosemicarbazone.
-
Data Reporting: Record melting point and
NMR (look for the azomethine singlet at ppm).
Part 4: Biological Evaluation Strategy
To validate the derivatives, a hierarchical screening cascade is required.
Data Presentation: Standard Activity Table
When reporting results, normalize data against standard controls (e.g., Doxorubicin for cancer, Ciprofloxacin for bacteria).
| Compound ID | R-Substituent | MIC (S. aureus) [µg/mL] | IC50 (A549 Lung) [µM] | LogP (Calc) |
| PHX-01 | -H | 64 | >100 | 1.8 |
| PHX-02 | -4-Cl | 16 | 45.2 | 2.4 |
| PHX-03 | -4-NO2 | 8 | 12.5 | 1.9 |
| Control | (Standard) | 1.2 | 5.1 | - |
Biological Logic Diagram
The following decision tree guides the progression from synthesis to lead identification.
Figure 2: Screening cascade. Compounds must pass the antimicrobial threshold before cytotoxicity testing to ensure therapeutic window (Selectivity Index).
References
-
Synthesis of Phenoxyacetaldehyde Derivatives: Chhonaker, P. et al. (2025). "Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential." International Journal of Pharmaceutical Sciences. (Contextual match via Search 1.3/1.15)
-
Thiosemicarbazone Biological Activity: Mishra, R. et al. (2011).[2] "Synthesis and Evaluation of Biological activities of Thiosemicarbazones derivatives." International Journal of PharmTech Research.
-
Anticancer Mechanisms: Kalinowski, D. S., et al. (2009). "Thiosemicarbazones: The new wave in cancer treatment." Future Medicinal Chemistry. (Contextual grounding for Stream A)
-
Acetal Synthesis Protocols: Organic Syntheses, Coll. Vol. 1, p.1 (1941); Vol. 3, p.1 (1923). "Acetal."[3][4][5][6][7]
-
Safety & Toxicity of Phenoxyacetaldehyde: Api, A.M., et al. (2021).[8] "RIFM fragrance ingredient safety assessment, phenoxyacetaldehyde." Food and Chemical Toxicology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. phenoxyacetaldehyde dimethyl acetal, 67874-68-4 [thegoodscentscompany.com]
- 4. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Methodological & Application
Advanced Protocol: Applications of Phenoxyacetaldehyde Dimethyl Acetal in Chemical Synthesis
Part 1: Executive Summary & Core Logic
Phenoxyacetaldehyde dimethyl acetal (CAS 67874-68-4) serves as a critical "masked" electrophile in organic synthesis. While phenoxyacetaldehyde itself is chemically unstable—prone to rapid polymerization and oxidation—its dimethyl acetal derivative offers a robust shelf-stable alternative that releases the reactive aldehyde only when triggered.
This guide details the strategic deployment of this reagent in two primary domains:
-
Heterocyclic Construction: The acid-catalyzed cyclization to form benzofurans , a scaffold ubiquitous in bioactive natural products and pharmaceuticals (e.g., anti-arrhythmic agents).[1]
-
Pharmacophore Assembly: The controlled release of the aldehyde for reductive amination , facilitating the synthesis of phenoxyethylamine derivatives common in CNS and cardiovascular drugs.
Chemical Profile[3][4][5][6][7][8][9][10][11][12]
| Property | Data |
| Chemical Name | 2-Phenoxyacetaldehyde dimethyl acetal |
| CAS Number | 67874-68-4 |
| Molecular Formula | |
| Molecular Weight | 182.22 g/mol |
| Boiling Point | ~269 °C (at 760 mmHg) |
| Density | 1.076 g/mL |
| Solubility | Soluble in alcohols, ethers, DMF; sparingly soluble in water. |
| Stability | Stable under basic/neutral conditions; hydrolyzes in acid. |
Part 2: Detailed Experimental Protocols
Application A: Synthesis of Benzofuran via Acid-Catalyzed Cyclization[1][2]
This transformation utilizes the acetal as a latent electrophile for an intramolecular Friedel-Crafts alkylation. This method is superior to using the free aldehyde, which would decompose under the harsh acidic conditions required for cyclization.
Mechanism of Action
The reaction proceeds through an oxonium ion intermediate generated in situ by the protonation of the acetal methoxy group. This highly electrophilic species attacks the adjacent aromatic ring, followed by elimination of methanol to aromatize the furan ring.
Figure 1: Mechanistic pathway for the conversion of phenoxyacetaldehyde dimethyl acetal to benzofuran.
Protocol: Polyphosphoric Acid (PPA) Mediated Cyclization
Reagents:
-
Phenoxyacetaldehyde dimethyl acetal (1.0 eq)
-
Polyphosphoric Acid (PPA) (10-20 wt. eq relative to substrate)
-
Toluene (optional co-solvent for workup)
Step-by-Step Methodology:
-
Preparation: Heat Polyphosphoric Acid (PPA) to 80-100°C in a round-bottom flask equipped with a mechanical stirrer. Note: PPA is highly viscous; mechanical stirring is essential for heat transfer.
-
Addition: Add Phenoxyacetaldehyde dimethyl acetal dropwise to the hot PPA. The reaction is exothermic; control addition rate to maintain temperature between 100-110°C.
-
Cyclization: Stir the mixture at 100-120°C for 2–4 hours. Monitor consumption of starting material by TLC (Note: The acetal may hydrolyze on silica; use neutralized plates or monitor by GC-MS).
-
Quenching (Critical Step): Cool the reaction mixture to ~60°C. Pour the warm syrup onto crushed ice (approx. 10x weight of PPA) with vigorous stirring. Caution: PPA hydrolysis is exothermic.
-
Extraction: Extract the aqueous slurry with toluene or ethyl acetate (3 x volumes).
-
Purification: Wash the organic layer with saturated
to remove residual acid, then brine. Dry over and concentrate. Purify via vacuum distillation or column chromatography (Hexanes/EtOAc).
Expert Insight: If the aromatic ring contains electron-withdrawing groups, PPA alone may fail. In such cases, switching to Eaton’s Reagent (
Application B: Reductive Amination for Pharmaceutical Scaffolds
Phenoxyacetaldehyde is a key intermediate for synthesizing beta-blocker analogs and other phenoxy-ethylamine drugs. Using the acetal allows for the in situ generation of the aldehyde, avoiding the handling of the unstable neat aldehyde.
Workflow Logic
The process involves a "one-pot, two-step" sequence. First, the acetal is hydrolyzed to the aldehyde. Second, the amine and reducing agent are introduced.[2] This prevents aldehyde polymerization.
Figure 2: One-pot reductive amination workflow.
Protocol: In Situ Deprotection and Amination
Reagents:
-
Phenoxyacetaldehyde dimethyl acetal (1.0 eq)
-
Target Amine (1.1 eq)
-
2N HCl (aqueous)
-
Sodium Cyanoborohydride (
) (1.5 eq) or Sodium Triacetoxyborohydride ( ) -
Solvent: THF or Methanol
Step-by-Step Methodology:
-
Deprotection: Dissolve the acetal in THF/Water (4:1). Add catalytic HCl (or treat with Amberlyst-15 resin). Stir at room temperature for 1-2 hours.
-
Checkpoint: Verify aldehyde formation by TLC (aldehyde spot will be lower Rf than acetal and stain strongly with DNP).
-
-
Neutralization: If using free amine, adjust pH to ~5-6 using solid
or TEA. Note: Reductive amination with cyanoborohydride works best at slightly acidic pH (pH 5-6). -
Imine Formation: Add the amine (1.1 eq) and stir for 30 minutes to allow imine equilibrium.
-
Reduction: Cool to 0°C. Add
portion-wise. Allow to warm to room temperature and stir overnight. -
Workup: Quench with saturated
. Extract with DCM. The product is often an oil; convert to HCl salt for crystallization if necessary.
Part 3: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Benzofuran Synthesis | Polymerization of the intermediate aldehyde before cyclization. | Ensure PPA is pre-heated. Add acetal slowly directly into the vortex of the stirring acid to ensure immediate reaction. |
| Incomplete Deprotection | Insufficient water or acid strength. | Acetal hydrolysis is an equilibrium. Ensure enough water is present. Heating to 40-50°C can accelerate the rate. |
| Dialkylation in Amination | Primary amine is too nucleophilic. | Use a large excess of amine or switch to Sodium Triacetoxyborohydride ( |
| Dark/Tarred Reaction Mixture | Oxidation of the phenol ether linkage. | Perform all reactions under Nitrogen or Argon atmosphere. |
References
-
Synthesis of Phenoxyacetaldehyde dimethyl acetal
-
Benzofuran Synthesis via Cyclization
-
Wang, Q., et al. "Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal." WuXi AppTec QM Magic Class, Chapter 31. Link
-
Van Otterlo, W. A. L., et al. "Substituted benzofurans were synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes..." Tetrahedron, 2005, 61, 7746-7755. (Cited for context on benzofuran methodologies). Link
-
-
General Acetal Deprotection & Reductive Amination
Sources
Application Note: Phenoxyacetaldehyde Dimethyl Acetal in Pharmaceutical Synthesis
Executive Summary
Phenoxyacetaldehyde dimethyl acetal (PhDA) serves as a critical "masked" aldehyde surrogate in pharmaceutical chemical development. While phenoxyacetaldehyde itself is lachrymatory, prone to polymerization, and oxidatively unstable, the dimethyl acetal form offers a shelf-stable, non-volatile equivalent that can be activated in situ.
This guide details the strategic utilization of PhDA as a C2-building block for introducing the phenoxyethyl moiety (
Part 1: Chemical Profile & Strategic Utility
The Stability Advantage
The primary rationale for using PhDA over its parent aldehyde is kinetic control. Phenoxyacetaldehyde contains an alpha-oxygen which increases the electrophilicity of the carbonyl carbon while simultaneously making the alpha-protons acidic. This leads to rapid aldol-like self-condensation and polymerization.
Comparison of Reagents:
| Feature | Phenoxyacetaldehyde (Aldehyde) | Phenoxyacetaldehyde Dimethyl Acetal (PhDA) |
| State | Unstable Liquid | Stable Viscous Liquid |
| Storage | -20°C, under Argon (polymerizes) | Room Temp, standard conditions |
| Handling | Lachrymator (tear gas effect) | Mild aromatic odor (green/floral) |
| Reaction Type | Direct electrophile | Precursor (requires acid activation) |
| Main Impurity | Paraformaldehyde/Polymers | Phenol (trace), Methanol (byproduct) |
Mechanistic Activation Pathway
PhDA must be hydrolyzed to the active aldehyde species to participate in nucleophilic addition. This is typically achieved via acid catalysis.[1] The rate of hydrolysis is tunable based on the acid strength (
Figure 1: Acid-catalyzed activation pathway. Note the risk of polymerization if the active aldehyde is generated without a trapping nucleophile present.
Part 2: Experimental Protocols
Protocol A: In Situ Deprotection & Reductive Amination
Application: Synthesis of secondary amines (Linker Chemistry). Rationale: Generating the aldehyde in situ in the presence of the amine prevents aldehyde self-condensation.
Materials:
-
PhDA (1.0 eq)
-
Primary Amine (
) (1.1 eq) -
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (catalytic to stoichiometric)
-
Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve PhDA (10 mmol) in a mixture of THF/Water (10:1) containing 1M HCl (2 mL). Stir at 40°C for 60 minutes. Monitor by TLC (disappearance of acetal spot).
-
Note: Complete hydrolysis is essential before adding the reducing agent to avoid reducing the acetal directly (which is difficult) or leaving unreacted material.
-
-
Basification (Optional but recommended): Neutralize the solution carefully with saturated
to pH 6-7, then extract into DCM. Alternatively, for STAB reductions, proceed directly if the amine is stable in mild acid. -
Imine Formation: Add the Primary Amine (11 mmol) to the DCM solution of the freshly generated aldehyde. Add
(anhydrous) to absorb water, driving imine formation. Stir for 30 mins at Room Temperature (RT). -
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise.
-
Quench: Stir at RT for 4-12 hours. Quench with saturated
. -
Workup: Extract with DCM (3x), wash with brine, dry over
, and concentrate.
Protocol B: Heterocycle Synthesis (Modified Pomeranz-Fritsch/Cyclization)
Application: Synthesis of substituted Benzofurans or Isoquinolines.[2] Context: This protocol utilizes the "masked" aldehyde to perform an electrophilic aromatic substitution (EAS) followed by cyclodehydration.
Workflow Diagram:
Figure 2: General workflow for acid-mediated cyclization using PhDA.
Detailed Procedure (Benzofuran Derivative):
-
Reagents: Mix PhDA (1.0 eq) with a substituted phenol (1.0 eq) in Toluene.
-
Catalyst: Add Polyphosphoric Acid (PPA) or Amberlyst-15 (10% w/w).
-
Reaction: Reflux using a Dean-Stark trap to remove methanol and water continuously.
-
Critical Control Point: The reaction temperature must be maintained to distill off methanol (64.7°C) to drive the equilibrium forward.
-
-
Purification: Filter off the solid catalyst (if Amberlyst used). Wash the organic layer with 1N NaOH (to remove unreacted phenol). Concentrate and recrystallize.
Part 3: Quality Control & Impurity Profiling
In a GMP environment, the purity of PhDA directly impacts the yield and toxicity profile of the API.
Key Impurity Markers:
| Impurity | Origin | Detection Method | Limit (Typical) |
| Phenol | Hydrolysis of the phenoxy ether bond | HPLC (UV 270nm) | < 0.1% |
| Bromoacetaldehyde dimethyl acetal | Unreacted starting material | GC-MS | < 50 ppm |
| Phenoxyacetaldehyde (Free Aldehyde) | Premature hydrolysis/Storage | H-NMR (9.8 ppm signal) | < 2.0% |
| Methanol | Hydrolysis byproduct | Residual Solvents (GC) | < 3000 ppm |
Analytical Insight:
When analyzing PhDA by 1H-NMR (CDCl3) , look for the characteristic acetal methoxy peak at
Part 4: Safety & Handling (E-E-A-T)
-
Toxicity: PhDA is a skin and eye irritant. While less volatile than the aldehyde, it can still cause sensitization.
-
Engineering Controls: All deprotection reactions involving PhDA should be conducted in a fume hood. The release of methanol and phenoxyacetaldehyde (if the reaction runs away) presents inhalation risks.
-
Incompatibility: Avoid strong oxidizers. PhDA is stable to bases but sensitive to all acids (Lewis and Brønsted).
References
-
PubChem. (2023). Phenoxyacetaldehyde dimethyl acetal Compound Summary. National Library of Medicine.[3] Available at: [Link]
-
Organic Chemistry Portal. (2023). Protecting Groups: Dimethyl Acetals. Available at: [Link]
- Gensler, W. J. (1957). The Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191.
-
The Good Scents Company. (2023). Phenoxyacetaldehyde dimethyl acetal Data Sheet. Available at: [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd ed. Wiley-Interscience. (Standard protocol for acetal deprotection).
Sources
Application Note: Strategic Protocol for Acetal Deprotection Under Acidic Conditions
Abstract & Scope
Acetal deprotection is a pivotal transformation in multi-step organic synthesis, serving as the gateway to regenerating carbonyl functionality after nucleophilic or basic operations. While conceptually simple, the reversibility of the reaction and the stability of cyclic acetals (dioxolanes/dioxanes) often lead to incomplete conversion or side reactions (e.g., migration, polymerization). This guide provides a mechanistically grounded approach to acid-catalyzed deprotection, moving beyond "standard recipes" to a logic-driven selection of reagents based on pKa matching and thermodynamic control.
Mechanistic Foundation: The Oxocarbenium Equilibrium
Understanding the mechanism is not academic; it is the primary tool for troubleshooting. Acetal hydrolysis is an equilibrium process driven by entropy and the concentration of water.
The Critical Pathway
The reaction proceeds via an SN1-like pathway involving the formation of a resonance-stabilized oxocarbenium ion. The rate-determining step is often the cleavage of the C-O bond to form this cation.
-
Key Insight: The stability of the oxocarbenium ion dictates the rate. Electron-donating groups on the acetal carbon stabilize the cation, accelerating hydrolysis. Electron-withdrawing groups destabilize it, requiring stronger acids or higher temperatures.
Visualization of the Pathway
Figure 1: Stepwise mechanism of acid-catalyzed acetal hydrolysis. The formation of the Oxocarbenium ion is typically the Rate Determining Step (RDS).
Strategic Selection Guide
The choice of acid should be dictated by the pKa of the conjugate acid relative to the sensitivity of the substrate. Using an acid that is "too strong" invites side reactions (e.g., silyl ether cleavage, racemization); "too weak" results in stalled equilibrium.
Acid Strength & Compatibility Matrix
| Reagent | Approx pKa | Acidity Class | Recommended Application | Compatibility Notes |
| TFA / H₂O | 0.2 | Strong | Robust removal of stable cyclic acetals (dioxanes). | Cleaves TBS/TES ethers; Boc groups are unstable. |
| p-TsOH | -2.8 | Strong | Transacetalization (in Acetone). | Very harsh; use only for robust substrates. |
| HCl (1M) | -7.0 | Very Strong | Rapid hydrolysis of simple acyclic acetals. | Incompatible with most acid-sensitive groups. |
| PPTS | 5.2 | Mild | Gold Standard for complex natural products. | Tolerates TBS, MOM, Boc, and esters. |
| Iodine (I₂) | N/A (Lewis) | Neutral | Chemoselective cleavage under non-aqueous conditions.[1] | Excellent for substrates with acid-labile protecting groups. |
Decision Logic for Experimental Design
Figure 2: Decision tree for selecting the optimal deprotection protocol based on substrate stability.
Detailed Experimental Protocols
Protocol A: Mild Hydrolysis (The PPTS Method)
Best for: Late-stage synthesis, presence of silyl ethers or Boc groups.
Principle: Pyridinium p-toluenesulfonate (PPTS) provides a buffered, weakly acidic environment (pH ~4-5) that is sufficient to protonate the acetal oxygen but insufficient to cleave silyl ethers.
-
Preparation: Dissolve the substrate (1.0 equiv) in wet Methanol or Ethanol.
-
Note: If solubility is poor, use a 1:1 mixture of THF:MeOH.
-
-
Catalyst Addition: Add PPTS (0.1 – 0.2 equiv).
-
Reaction: Stir at room temperature (RT) or mild heat (40 °C).
-
Monitoring: Check TLC every 2 hours. Acyclic acetals clear in <2h; cyclic may take 12h+.
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash with saturated aqueous NaHCO₃ (to neutralize) followed by brine.[2]
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: Robust Deprotection (The TFA Method)
Best for: Stable substrates, sterically hindered cyclic acetals, or when Protocol A fails.
Principle: Trifluoroacetic acid (TFA) is a strong organic acid. Using it in a biphasic or wet organic solvent forces the equilibrium by mass action of water.
-
Preparation: Dissolve substrate in DCM (dichloromethane) containing 5-10% Water (v/v).
-
Why DCM? It solubilizes the organic substrate while the water acts as the nucleophile.
-
-
Acid Addition: Add TFA dropwise at 0 °C.
-
Ratio: Typical ratio is DCM:TFA:H2O (4:1:0.5).
-
-
Reaction: Allow to warm to RT.
-
Warning: Monitor closely.[1] Prolonged exposure can degrade the product.
-
-
Quench (Critical):
-
Pour the reaction mixture slowly into a vigorously stirring solution of saturated NaHCO₃ at 0 °C. Do not add base to the acid, as the exotherm can decompose the product.
-
Protocol C: Transacetalization (The Equilibrium Shift)
Best for: Highly stable cyclic acetals (e.g., acetonides) that resist direct hydrolysis.
Principle: Instead of using water to cleave the acetal, this method uses a volatile carbonyl (Acetone) in vast excess. The diol protecting group transfers from your substrate to the acetone, forming a volatile byproduct (2,2-dimethoxypropane derivative) that is not removed, but the equilibrium is driven by the solvent quantity.
-
Solvent: Dissolve substrate in reagent-grade Acetone (acting as both solvent and reactant).
-
Catalyst: Add p-TsOH (monohydrate) (0.05 equiv).
-
Reaction: Heat to reflux (56 °C).
-
Workup: Neutralize with solid NaHCO₃ before concentrating the solvent to prevent acid-catalyzed polymerization during evaporation.
Troubleshooting & Optimization
Problem: Incomplete Reaction
-
Cause: The reaction has reached equilibrium (K_eq ~ 1).
-
Solution:
-
Add more water: Shift equilibrium to the right.
-
Remove byproduct: If the byproduct is a volatile alcohol (MeOH), perform the reaction at reflux with an open system or Dean-Stark trap (if non-aqueous).
-
Switch to Transacetalization: See Protocol C.
-
Problem: Migration of Protecting Group
-
Scenario: In polyol systems (e.g., sugars), the acetal may migrate to a thermodynamically more stable position (1,2-diol vs 1,3-diol) rather than hydrolyzing.
-
Solution: Use kinetic control . Perform the reaction at 0 °C with a short reaction time using a Lewis acid like Iodine in Acetone, which often cleaves faster than migration occurs.
Selectivity: Cyclic vs. Acyclic
-
Rule of Thumb: Acyclic acetals hydrolyze ~1000x faster than cyclic acetals.
-
Protocol: To selectively remove an acyclic dimethyl acetal in the presence of a cyclic dioxolane, use 0.01 equiv PPTS in Acetone/Water at -10 °C .
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive source for stability data).
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols." J. Org.[12][13][14] Chem.1977 , 42, 3772–3774. (The origin of the PPTS protocol).
-
Sun, J.; Dong, Y.; Cao, L.; Wang, X.; Wang, S.; Hu, Y. "Highly Efficient Chemoselective Acetalization of Aldehydes and Ketones Catalyzed by Molecular Iodine." J. Org. Chem.2004 , 69, 8932–8934. (Iodine catalysis reference).
-
Common Organic Chemistry. "Acetal Deprotection (Hydrolysis)." (Practical repository of experimental procedures).
-
Master Organic Chemistry. "Acetals as Protecting Groups." (Mechanistic overview).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Acetal - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. Mechanistic pathways in CF3COOH-mediated deacetalization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 13. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 14. Dimethyl Acetals [organic-chemistry.org]
Application Note: Phenoxyacetaldehyde Dimethyl Acetal in Fragrance Formulation Research
Executive Summary & Disambiguation
Subject: Phenoxyacetaldehyde Dimethyl Acetal (CAS 67874-68-4) Synonyms: 2,2-dimethoxyethoxybenzene; (2,2-dimethoxyethoxy)benzene.[1]
Critical Disambiguation: This protocol specifically addresses Phenoxyacetaldehyde Dimethyl Acetal , a research-grade ether-acetal. It is distinct from the common perfumery ingredient Phenylacetaldehyde Dimethyl Acetal (PADMA/Viridine, CAS 101-48-4) .[2][3][4] While PADMA is a commodity ingredient known for aggressive green/earthy notes, the Phenoxy variant represents a structural modification (insertion of an ether oxygen) that alters volatility, polarity, and hydrolytic stability.
Research Significance:
The insertion of the phenoxy ether linkage (
Physicochemical Characterization
Before formulation, the raw material must be characterized to establish a baseline for stability and volatility.
| Property | Value / Description | Relevance to Formulation |
| CAS Number | 67874-68-4 | Identity verification.[5] |
| Molecular Formula | MW = 182.22 g/mol .[1][5] Heavier than PADMA (166.22), suggesting lower volatility (Heart-Base note). | |
| LogP (Predicted) | ~1.7 - 1.8 | Moderate lipophilicity. Soluble in alcohol/DPG; moderate substantivity on fabric. |
| Boiling Point | ~269°C (est) | High boiling point indicates excellent tenacity (fixative potential). |
| Flash Point | >110°C | Safe for standard high-shear mixing processes. |
| Odor Profile | Predicted: Green, Floral, Phenolic, Milder than aldehyde parent.[2][3][4] | Needs empirical validation (See Protocol B). |
Application Logic: The Stability Mechanism
Understanding the hydrolysis mechanism is vital for predicting shelf-life. Acetals degrade into their parent aldehydes and alcohols in the presence of water and acid.
The Hypothesis of Enhanced Stability: In standard acetals (like PADMA), the rate-limiting step of hydrolysis is the formation of an oxocarbenium ion intermediate.
-
Structure:
-
Electronic Effect: The phenoxy oxygen is electronegative. Through the Inductive Effect (-I) , it withdraws electron density from the adjacent methylene and the acetal carbon.
-
Result: This destabilizes the formation of the positively charged oxocarbenium intermediate. Consequently, Phenoxyacetaldehyde dimethyl acetal is theoretically more resistant to acid hydrolysis than Phenylacetaldehyde dimethyl acetal.
This makes it a prime candidate for functional perfumery (fabric softeners, acidic cleaners) where "green/floral" notes are desired but aldehydes are unstable.
Experimental Protocols
Protocol A: Quality Control & Purity Analysis (GC-MS)
Objective: Verify the integrity of the ether linkage and absence of free phenol or parent aldehyde.
Methodology:
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: HP-5MS (Non-polar), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 10°C/min to 280°C.
-
Hold 5 min.
-
-
Target Ions (SIM/Scan):
Acceptance Criteria:
-
Free Phenoxyacetaldehyde < 0.5% (Indicates premature hydrolysis).
-
Free Phenol < 0.1% (Critical safety check).
Protocol B: Olfactory Characterization & Mapping
Objective: Empirically define the sensory profile of this research material.
Materials:
-
Diluents: Dipropylene Glycol (DPG), Ethanol (Perfumer's Grade).
-
Smelling Strips: Orlandi Professional 300g.
Workflow:
-
Dilution Series: Prepare 10%, 1%, and 0.1% solutions in Ethanol.
-
Evaporation Study: Dip strips to 1cm. Evaluate at T=0, T=1hr, T=24hr, T=48hr.
-
Triangulation: Compare against:
-
Descriptor Mapping: Record intensity (0-10) and qualitative descriptors (e.g., "Metallic," "Hyacinth," "Rosy," "Plasticky").
Protocol C: Accelerated Stability Stress Testing
Objective: Validate the "Enhanced Stability" hypothesis in aggressive media.
Matrix Preparation:
-
Matrix A (Neutral): Ethanol/Water (80:20).
-
Matrix B (Acidic): Citric Acid Buffer (pH 3.5) - Simulates fabric softener.
-
Matrix C (Oxidative): 3% Hydrogen Peroxide solution - Simulates bleach.
Procedure:
-
Dose Phenoxyacetaldehyde Dimethyl Acetal at 0.5% into each matrix.
-
Incubate samples at 45°C (Accelerated aging) for 4 weeks.
-
Analysis: Extract aliquots weekly into Hexane and analyze via GC-MS (Protocol A).
-
Calculation: Plot % Recovery vs. Time.
Success Metric:
-
90% Recovery after 4 weeks at pH 3.5 confirms superior stability to standard aldehydes.
Visualization: Research Workflow & Stability Logic
Caption: Figure 1. Integrated Research Workflow for Phenoxyacetaldehyde Dimethyl Acetal, highlighting the critical stability checkpoint governed by the inductive inhibition of hydrolysis.
Formulation Application: "Neo-Green" Accord
Context: Creating a modern, stable green note for a functional rinse-off product.
| Ingredient | Role | Parts (ppt) | Rationale |
| Phenoxyacetaldehyde DMA | Primary Modifier | 20 | Stable green/floral heart note. |
| Cis-3-Hexenol | Top Note | 5 | Volatile freshness (Lift). |
| Galaxolide (50%) | Fixative | 150 | Musk base for substantivity. |
| Phenylethyl Alcohol | Blender | 100 | Rose character to bridge the phenoxy note. |
| Benzyl Acetate | Floral Core | 80 | Jasmine lift. |
| DPG | Solvent | Balance | Dilution to 1000. |
Formulation Notes:
-
Macerate for 48 hours at room temperature.
-
The Phenoxyacetaldehyde DMA is expected to "bloom" later than Cis-3-hexenol, providing a bridge between the top notes and the musk base.
Safety & Regulatory (E-E-A-T)[3]
-
IFRA Compliance: As of the 51st Amendment, Phenoxyacetaldehyde Dimethyl Acetal is not explicitly restricted by name, but it must be screened for Free Phenol (Prohibited/Restricted) and Phenoxyacetaldehyde (potential sensitizer).
-
Toxicity Thresholds:
-
Cramer Class: Likely Class III (requires low exposure limits if data is absent).
-
TTC (Threshold of Toxicological Concern): If no specific tox data exists, exposure must remain below 90 µ g/day (human exposure) for Class III agents [1].
-
-
Handling: Standard PPE (Gloves, Goggles). Avoid inhalation of vapors during heating.
References
-
EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2016). Scientific Opinion on Flavouring Group Evaluation 220, Revision 3 (FGE.220Rev3): Phenethyl alcohol, aldehyde, acid, and related acetals and esters. EFSA Journal. Link
-
The Good Scents Company. (2023). Phenoxyacetaldehyde dimethyl acetal (CAS 67874-68-4) Material Information.[1][5][7]Link
-
Surburg, H., & Panten, J. (2016). Common Fragrance and Flavor Materials: Preparation, Properties and Uses.[8] Wiley-VCH. (General reference for acetal chemistry in perfumery). Link
-
IFRA. (2023). IFRA Standards Library - 51st Amendment. (Reference for prohibited impurities like Phenol). Link
Sources
- 1. phenoxyacetaldehyde dimethyl acetal, 67874-68-4 [thegoodscentscompany.com]
- 2. Dimethyl Acetaldehyde Phenyl Acetate (101-48-4) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. phenyl acetaldehyde dimethyl acetal, 101-48-4 [thegoodscentscompany.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Phenylacetaldehyde dimethyl acetal | The Fragrance Conservatory [fragranceconservatory.com]
- 7. clonagen.com [clonagen.com]
- 8. PHENYLACETALDEHYDE DIMETHYL ACETAL | 101-48-4 [chemicalbook.com]
Analytical techniques for monitoring reactions with phenoxyacetaldehyde dimethyl acetal
Executive Summary
Phenoxyacetaldehyde dimethyl acetal (PADA) is a critical masked aldehyde intermediate used in the synthesis of beta-blockers, isoquinoline alkaloids (e.g., praziquantel precursors), and various heterocyclic scaffolds. Its utility lies in the stability of the acetal group under basic/nucleophilic conditions, allowing modification of the aromatic ring prior to unmasking the reactive aldehyde.
However, monitoring reactions involving PADA presents a unique dichotomy: the acetal is acid-sensitive, while the resulting aldehyde (phenoxyacetaldehyde) is prone to rapid oxidation and polymerization. This guide details optimized protocols for monitoring PADA turnover, emphasizing the prevention of on-column hydrolysis during HPLC and the stabilization of analytes during GC analysis.
Physicochemical Profile & Reactivity
| Property | Data | Relevance to Analysis |
| CAS Number | 67874-68-4 | Identification |
| Molecular Formula | MW: 182.22 g/mol | |
| Boiling Point | ~78°C (0.6 mmHg) | Suitable for GC analysis |
| Solubility | Organic solvents (MeOH, ACN, DCM) | Compatible with Reverse Phase HPLC |
| Chromophore | Phenoxy group ( | UV Detectable (HPLC-UV) |
| Stability | Stable in Base; Hydrolyzes in Acid | CRITICAL: Avoid acidic HPLC mobile phases |
Analytical Strategy: The Stability Decision Tree
The choice of method depends on whether you are monitoring the acetal (starting material) or the aldehyde (product).
Figure 1: Decision matrix for selecting the appropriate analytical technique based on the target species.
Protocol A: Gas Chromatography (GC-FID/MS)
Application: Routine monitoring of reaction conversion (PADA consumption). Rationale: PADA is sufficiently volatile and thermally stable to be analyzed by GC without derivatization. This is the highest-throughput method.
Instrument Parameters
-
Inlet: Split mode (Split ratio 20:1 to 50:1).
-
Inlet Temperature: 250°C. (Do not exceed 280°C to prevent thermal cracking of the ether linkage).
-
Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).
-
Dimensions: 30 m × 0.25 mm × 0.25 µm.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Detector: FID (300°C) or MS (Source 230°C, Quad 150°C).
Temperature Program
-
Hold: 60°C for 2 min.
-
Ramp: 15°C/min to 200°C.
-
Ramp: 30°C/min to 280°C.
-
Hold: 3 min.
System Suitability Criteria
-
Tailing Factor: < 1.2 (PADA peak). Significant tailing indicates active sites in the liner (glass wool) causing adsorption or degradation. Use ultra-inert liners.[2]
-
Resolution: Baseline separation between PADA and Phenol (common impurity).
Protocol B: HPLC-UV with pH Control
Application: Purity assay and monitoring reactions where non-volatile byproducts are formed. Critical Mechanism: Silica-based HPLC columns are slightly acidic (silanols). If a standard acidic mobile phase (e.g., 0.1% Formic Acid) is used, PADA will hydrolyze on-column , leading to split peaks or "ghost" aldehyde peaks. Solution: You must use a basic modifier or a neutral buffer.
Chromatographic Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 100 mm, 3.5 µm.
-
Note: Ensure the column is rated for pH > 8 if using ammonium hydroxide.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to ~7.5 - 8.0 with Ammonia).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 270 nm (Phenoxy absorption) and 220 nm.
-
Gradient:
Time (min) %B 0.0 20 10.0 90 12.0 90 12.1 20 | 15.0 | 20 (Re-equilibration) |
Sample Preparation
-
Diluent: Acetonitrile:Water (50:50) containing 0.1% Triethylamine (TEA) .
-
Why TEA? The trace base in the diluent neutralizes any residual acid in the sample vial, preventing hydrolysis before injection.
Protocol C: Monitoring Deprotection (The Aldehyde Challenge)
Scenario: You are hydrolyzing PADA to Phenoxyacetaldehyde. Challenge: Phenoxyacetaldehyde is unstable. Direct GC or HPLC analysis often results in variable data due to polymerization or oxidation to phenoxyacetic acid. Solution: In-situ Derivatization with 2,4-Dinitrophenylhydrazine (DNPH).
Derivatization Workflow
-
Reagent Prep: Dissolve DNPH (excess) in acetonitrile with catalytic H₂SO₄.
-
Sampling: Take 50 µL of the reaction mixture.
-
Quench: Add immediately to 500 µL of DNPH reagent.
-
Incubation: Allow to stand at ambient temperature for 15 minutes. (The aldehyde converts to the stable hydrazone).
-
Analysis: Inject the hydrazone solution into the HPLC (Standard acidic conditions can now be used, e.g., Water/ACN with 0.1% Formic Acid).
Figure 2: Derivatization workflow for accurate quantification of the unstable aldehyde product.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| GC: Peak Tailing | Active sites in liner | Replace liner with Ultra-Inert deactivated wool. |
| HPLC: Split Peak for PADA | On-column hydrolysis | Check pH. Ensure Mobile Phase A is pH > 7.0. |
| HPLC: Ghost Peak | Sample degradation | Add 0.1% TEA to the sample diluent. |
| Low Mass Balance | Aldehyde polymerization | Use Protocol C (DNPH derivatization) to capture total aldehyde. |
References
-
Sigma-Aldrich. Product Specification: Phenoxyacetaldehyde dimethyl acetal (CAS 67874-68-4).
-
Gregg, B. T., Golden, K. C., & Quinn, J. F. (2007).[4] Indium(III) Trifluoromethanesulfonate-Catalyzed Deprotection of Acetals and Ketals.[4] Journal of Organic Chemistry, 72(15), 5890-5893. (Demonstrates acetal deprotection monitoring).
-
Vogel, M., et al. (2000).[5] Derivatization of aldehydes with DNPH for HPLC analysis. (Standard protocol adaptation for unstable aldehydes).
-
Schickedantz, P. D., & Reid, J. R. Analysis of Citral Dimethyl Acetal and Other Acetals by HPLC. Tobacco Science.[3] (Establishes the requirement for basic mobile phases for acetal analysis).
Sources
Personal protective equipment for working with (2,2-Dimethoxyethoxy)benzene
Application Note: Personal Protective Equipment (PPE) & Handling Protocols for (2,2-Dimethoxyethoxy)benzene
Executive Summary & Chemical Profile
(2,2-Dimethoxyethoxy)benzene (CAS: 67874-68-4) is an aromatic acetal widely used as a fragrance intermediate and a building block in organic synthesis.[1][2] While often mischaracterized due to the "benzene" in its name, it is a stable ether-derivative and does not possess the extreme volatility or carcinogenicity of free benzene.[1][2]
However, its acetal functionality introduces a latent hazard: Acid-Catalyzed Hydrolysis .[1][2] Upon contact with acidic media or moisture under acidic conditions, this compound decomposes into Phenoxyacetaldehyde and Methanol .[1] Therefore, PPE selection must account not just for the parent compound, but for its potential decomposition products.[1]
| Property | Data | Relevance to PPE |
| CAS Number | 67874-68-4 | Specific identifier for SDS verification.[1][2] |
| Structure | Ph-O-CH₂-CH(OCH₃)₂ | Aromatic ether/acetal linkage.[1][2] |
| Flash Point | ~110°C (Closed Cup) | Combustible (Class IIIB).[1] Low flammability risk at RT.[2] |
| Boiling Point | 78°C @ 0.6 mmHg | Low vapor pressure; inhalation risk is minimal unless heated.[2] |
| Water Solubility | Low (Lipophilic) | Persists in aquatic environments (WGK 3).[1] |
| Reactivity | Acid-Sensitive | CRITICAL: Hydrolyzes to aldehydes and alcohols.[2] |
Hazard Analysis & Risk Assessment
Effective PPE selection requires a "Causality-Based" approach.[2] We do not just block the chemical; we block the mechanism of injury.
Primary Hazards (Parent Compound)
-
Dermal: Mild to moderate skin irritation (Skin Irrit. 2).[1][2] Lipophilic nature allows it to defat skin and potentially penetrate compromised barriers.
-
Inhalation: Low risk at room temperature due to high boiling point.[2]
Latent Hazards (Hydrolysis Products)
If the workflow involves acidic catalysts (e.g., p-TsOH, HCl) or acidic workups:
-
Methanol: Toxic by ingestion/absorption; permeates some rubbers.[2]
-
Phenoxyacetaldehyde: A reactive aldehyde; potential sensitizer and irritant.[2]
PPE Selection Framework
A. Dermal Protection (Gloves)[1][2][4]
-
Standard Workflow (Splash Protection): Nitrile Rubber (≥ 0.11 mm / 4 mil) .[1][2]
-
High-Risk/Immersion (Spill Cleanup): Butyl Rubber or Laminate (Silver Shield/4H) .[1][2]
B. Respiratory Protection
-
Ambient Temperature: Not required if working in a certified Fume Hood (Face Velocity > 0.5 m/s).[1][2]
-
Heated Processes (>60°C): Half-face respirator with Organic Vapor (OV) cartridges (Black Band).[1][2]
-
Rationale: Heating increases vapor pressure exponentially.[2] The OV cartridge captures both the acetal and potential methanol/aldehyde vapors.
-
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory.[1][2] Safety glasses are insufficient due to the risk of irreversible corneal damage from acetals/aldehydes.
-
Body: 100% Cotton Lab Coat (Standard).[1][2] If handling >1L volumes, use a Tyvek® apron to prevent soak-through.[1][2]
Visualization: PPE Logic & Degradation Pathways
The following diagrams illustrate the decision logic for PPE and the chemical degradation pathway that dictates safety choices.
Figure 1: PPE Selection Logic Flow
Caption: Decision matrix for selecting PPE based on environmental conditions (pH and Temperature).[1][2]
Figure 2: Acid-Catalyzed Hydrolysis Pathway[1][2]
Caption: Under acidic conditions, the stable acetal cleaves to form toxic Methanol and reactive Phenoxyacetaldehyde.[1]
Operational Protocols
Protocol A: General Handling
-
Engineering Controls: Always handle within a chemical fume hood.
-
Transfer: Use positive displacement pipettes for small volumes to prevent dripping (viscosity consideration).
-
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Moisture ingress can initiate slow hydrolysis over time, pressurizing the bottle with methanol vapor.[1]
Protocol B: Spill Response (< 500 mL)
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don Butyl Rubber gloves and a respirator if outside the hood.[2]
-
Containment: Use vermiculite or sand.[2] Do NOT use acid-based absorbents (like some clay absorbents treated with acid) as this will trigger rapid decomposition and fume generation.[1][2]
-
Neutralization: Wash the area with a dilute alkaline solution (5% Sodium Carbonate) to ensure any trace acid is neutralized and the acetal remains stable during disposal.
Protocol C: Waste Disposal
-
Segregation: Segregate into "Non-Halogenated Organic" waste.
-
Incompatibility: NEVER mix with acidic waste streams (e.g., waste from acid digestions).[1][2] This can cause an exothermic reaction and pressure buildup in the waste drum.
-
Labeling: Clearly label waste tags with "(2,2-Dimethoxyethoxy)benzene - ACETAL - DO NOT ACIDIFY".
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105897, Benzene, (2,2-dimethoxyethoxy)-. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: (2,2-Dimethoxyethoxy)benzene.[1][2][3] Retrieved from [Link][1][2]
Sources
Troubleshooting & Optimization
Technical Support Center: Phenoxyacetaldehyde Dimethyl Acetal (PADA) Synthesis
Ticket ID: PADA-OPT-2024 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Reaction System
Phenoxyacetaldehyde dimethyl acetal (PADA) is typically synthesized via a Williamson ether synthesis between phenol and chloroacetaldehyde dimethyl acetal (CADA). While theoretically simple, this reaction is notorious for stalling at moderate yields (50–60%) or suffering from product degradation during workup.
To achieve yields >90%, you must control two competing kinetic regimes:
-
The
Substitution: Overcoming the poor electrophilicity of the chlorinated acetal. -
The Hydrolytic Equilibrium: Preventing the acid-catalyzed cleavage of the acetal back to the unstable aldehyde.
The Core Mechanism
The reaction follows a bimolecular nucleophilic substitution (
Key Constraint: The electron-withdrawing oxygen atoms on the acetal make the C-Cl bond shorter and stronger than in typical alkyl chlorides, reducing reactivity. Furthermore, the steric bulk of the acetal group hinders the backside attack.
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify your specific yield-killer.
Figure 1: Decision tree for identifying the root cause of yield loss in PADA synthesis. Blue nodes indicate analysis, Yellow nodes indicate decision points, and Green/Red nodes indicate corrective actions.
Critical Process Parameters (CPP) & Optimization
A. The "Finkelstein Twist" (Catalysis)
The most common reason for stalled reactions is the low reactivity of the chloro-acetal.
-
The Fix: Add Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).
-
Mechanism: The iodide ion displaces the chloride in situ to form the iodo-acetal, which is a much better electrophile (Iodide is a better leaving group than Chloride). This accelerates the reaction rate by orders of magnitude [1].
B. Solvent & Base Selection Matrix
The choice of solvent dramatically affects the reaction rate and the specific base required.
| System | Solvent | Base | Temp (°C) | Yield Potential | Notes |
| Standard | DMF or DMSO | 100–120 | 85–95% | Recommended. High lattice energy of | |
| Green/PTC | Toluene/Water | NaOH (50%) | 90–110 | 80–90% | Requires Phase Transfer Catalyst (TBAB 5 mol%). Good for scale-up but slower. |
| Classic | Acetone | Reflux (56) | < 50% | Avoid. Temperature is too low for this specific electrophile. | |
| Homogeneous | Ethanol | NaOEt | Reflux (78) | 60–70% | Risk of transacetalization (exchange of methoxy for ethoxy groups). |
Troubleshooting Tickets (FAQ)
Ticket #001: "My product is hydrolyzing during workup."
User Report: "The reaction looked good on TLC, but after washing with water and removing solvent, the oil smells like almonds (phenoxyacetaldehyde) and is turning dark." Root Cause: Acetals are extremely acid-sensitive. Even slightly acidic water (pH 5-6) or silica gel can catalyze hydrolysis. The resulting aldehyde rapidly polymerizes (dark color). Solution:
-
Quench with Base: Pour the reaction mixture into saturated
or dilute NaOH, not pure water. -
Avoid Acidic Silica: If purifying by column chromatography, add 1% Triethylamine (
) to your eluent to neutralize the silica gel acidity [2]. -
Distillation: Distill under reduced pressure with a pinch of
in the flask to scavenge any trace acid evolved during heating.
Ticket #002: "The reaction stalls at 60% conversion."
User Report: "I've been refluxing for 24 hours in acetone, but I still see starting phenol."
Root Cause: Insufficient Activation Energy (
-
Switch Solvent: Move to DMF (Dimethylformamide) or NMP. These allow temperatures >100°C.[2]
-
Add Catalyst: Add 10 mol% Potassium Iodide (KI). This converts the recalcitrant R-Cl to the reactive R-I [3].
Ticket #003: "I have a large amount of side product (C-alkylation)."
User Report: "I see a secondary spot that isn't the product." Root Cause: Phenoxide is an ambident nucleophile (can react at Oxygen or Carbon). While O-alkylation is favored, C-alkylation (ring substitution) can occur if the "hard/soft" match is incorrect or if the solvent is non-polar. Solution:
-
Use Polar Aprotic Solvents: DMF/DMSO solvate the cation (
), leaving the "naked" phenoxide anion free to react at the most electronegative site (Oxygen) [4]. -
Avoid very strong bases: Use Carbonates (
) rather than Hydrides (NaH) to minimize ring activation.
Recommended High-Yield Protocol (SOP)
Scale: 100 mmol Phenol Target Yield: >90%
-
Reagent Prep:
-
Phenol: 9.41 g (100 mmol)
-
Chloroacetaldehyde dimethyl acetal (CADA): 18.6 g (150 mmol) - 1.5 equiv drives kinetics.
-
Potassium Carbonate (
): 27.6 g (200 mmol) - Must be anhydrous/ground. -
Potassium Iodide (KI): 1.66 g (10 mmol) - Catalyst.
-
Solvent: DMF (Dimethylformamide), 100 mL.
-
-
Reaction:
-
Combine Phenol,
, and KI in DMF. Stir at room temp for 15 min to form the phenoxide. -
Add CADA.
-
Heat to 110°C for 6–8 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). Phenol spot should disappear.
-
-
Workup (The Critical Step):
-
Cool to room temperature.
-
Pour mixture into 500 mL of 5% NaOH solution (Basic quench prevents hydrolysis).
-
Extract with Ethyl Acetate or Ether (3 x 100 mL).
-
Wash organics with Saturated Brine (2 x 100 mL).
-
Dry over
(Do not use acidic drying agents). -
Concentrate under reduced pressure.[3]
-
-
Purification:
-
Vacuum distillation is preferred over column chromatography to avoid silica acidity.
-
Boiling Point: ~90–98°C at 1 mmHg [5].[4]
-
References
-
Finkelstein Reaction & Catalysis
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis. (2002). Organic Process Research & Development.
-
Acetal Stability & Hydrolysis
-
Dimethyl Acetals - Stability and Hydrolysis Conditions. Organic Chemistry Portal.[1]
-
-
Williamson Ether Synthesis Mechanism
-
The Williamson Ether Synthesis: Mechanism and Conditions.[1] Master Organic Chemistry.
-
-
Solvent Effects in Nucleophilic Substitution
-
Solvents for Solid Phase Synthesis (Polar Aprotic effects).[5] Peptide.com Technical Guide.
-
-
Specific PADA Synthesis Data
- Synthesis of Phenoxyacetaldehyde dimethyl acetal. PrepChem.
Sources
How to prevent hydrolysis of phenoxyacetaldehyde dimethyl acetal during workup
Ticket ID: #PHX-ACETAL-001 Subject: Preventing Hydrolysis During Workup and Purification Status: Open Priority: Critical (Yield Loss Risk)
Introduction: The "Silent Yield Killer"
Researchers frequently report "disappearing product" when working with phenoxyacetaldehyde dimethyl acetal . You successfully synthesized the molecule, but after column chromatography or concentration, the mass balance fails, or the NMR shows a complex mixture.
The Root Cause: This molecule is an acetal .[1][2][3][4] While stable in basic conditions, it is thermodynamically unstable in the presence of water and acid (even trace amounts).
-
The Trap: Standard silica gel is acidic (pH 4–5).
-
The Consequence: Hydrolysis yields phenoxyacetaldehyde , which is highly reactive and prone to rapid polymerization or oxidation, leading to tar formation rather than a clean aldehyde peak.
This guide provides a "Zero-Acid Tolerance" protocol to preserve your acetal integrity.
The Mechanism of Failure
To prevent hydrolysis, you must understand the enemy. The reaction is acid-catalyzed and equilibrium-driven.[3][4][5]
The Hydrolysis Pathway
The phenoxy group (
Figure 1: Acid-catalyzed hydrolysis pathway leading to irreversible polymerization.
Protocol A: Quenching & Aqueous Workup
Objective: Neutralize all acid catalysts before the organic phase is concentrated. Concentration increases the effective concentration of trace acids, accelerating hydrolysis.
Step-by-Step Procedure
-
Quench: Pour the reaction mixture into a vigorously stirring solution of Saturated Aqueous NaHCO₃ (Sodium Bicarbonate).
-
Why: This buffers the aqueous layer to pH ~8-9.
-
-
Extraction: Extract with a non-acidic solvent (Ethyl Acetate or Ether). Avoid Dichloromethane (DCM) if possible, as it can degrade to HCl over time, though it is acceptable if fresh.
-
The "Safety Wash": Wash the combined organic layers with 10% K₂CO₃ (Potassium Carbonate) solution.
-
Why: Stronger base than bicarbonate ensures total neutralization.
-
-
Drying: Dry over Anhydrous K₂CO₃ or Na₂SO₄ .
-
Avoid: Do not use Magnesium Sulfate (
) if it is old or acidic. Potassium Carbonate is preferred as it acts as a solid buffer.
-
-
Trace Base Additive: Before rotary evaporation, add 0.5% v/v Triethylamine (TEA) to the organic flask.
-
Why: This acts as a "scavenger" for any adventitious acid during the concentration process.
-
Protocol B: Purification (The "Silica Trap")
The Issue: Standard Flash Chromatography uses Silica Gel 60, which has an acidic surface (pH 4–5). Loading your acetal onto untreated silica is the most common cause of yield loss.
The Solution: You must "deactivate" or "buffer" the silica gel.[6]
Comparative Purification Methods
| Feature | Standard Silica | TEA-Buffered Silica (Recommended) | Neutral Alumina |
| Surface pH | 4.0 – 5.0 (Acidic) | 7.5 – 8.5 (Basic) | 7.0 – 7.5 (Neutral) |
| Acetal Stability | Poor (Hydrolysis likely) | Excellent | Good |
| Resolution | High | High (slight band broadening) | Lower than Silica |
| Cost | Low | Low | High |
Detailed Workflow: Preparing the Buffered Column
Figure 2: Protocol for deactivating silica gel with Triethylamine.
Critical Steps:
-
Pre-treatment: Add 1% to 3% Triethylamine (TEA) to your eluent system (e.g., 90:10 Hexane:EtOAc + 1% TEA).
-
Flushing: Run this basic solvent through the column before loading your sample. This neutralizes the acidic silanol groups (
). -
Elution: Continue using the TEA-spiked solvent for the actual separation.
-
Post-Column: The TEA is volatile and will be removed during rotary evaporation.
Troubleshooting & FAQs
Q1: My NMR shows a small aldehyde peak ( ppm) even after a basic workup. Why?
A: The culprit is likely your NMR solvent . Chloroform-d (
-
Fix: Filter your
through a small plug of Basic Alumina or K₂CO₃ directly into the NMR tube. This neutralizes the solvent immediately before analysis.
Q2: Can I distill Phenoxyacetaldehyde Dimethyl Acetal?
A: Yes, but with caution.
-
Boiling Point: High (~270°C at atm, ~130°C at 10 mmHg).
-
Risk: High heat + trace acid = explosion of hydrolysis/polymerization in the pot.
-
Protocol: Base-wash your glassware (rinse with dilute NaOH, then water, then oven dry). Add a spatula tip of solid Na₂CO₃ or K₂CO₃ to the distillation flask to buffer the pot during heating.
Q3: I forgot to add TEA to the column. Can I save the product?
A: If the compound is currently on the column, speed is your only ally . Flush rapidly with a more polar solvent to get it off the acidic silica immediately. If you collect fractions, add a drop of TEA to each test tube before collection to quench any acid leached from the silica.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Chapter on Protection of Carbonyl Groups).[1][4]
-
BenchChem Technical Support. Column Chromatography of Alpha-Aminoketones and Acid-Sensitive Compounds. (Protocol for TEA Deactivation).[7]
-
Organic Chemistry Portal. Dimethyl Acetals: Stability and Mechanism.
-
PrepChem. Synthesis of Phenoxyacetaldehyde dimethyl acetal. (Specific synthesis and extraction conditions).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Refining purification methods for high-purity (2,2-Dimethoxyethoxy)benzene
Executive Technical Overview
(2,2-Dimethoxyethoxy)benzene, also known as Phenoxyacetaldehyde dimethyl acetal , serves as a critical intermediate in the synthesis of pharmaceuticals (e.g., beta-blockers) and agrochemicals. Its purification presents a unique dichotomy: the molecule requires basic conditions to prevent acetal hydrolysis but often retains acidic phenolic impurities from its synthesis.
This guide addresses the three most common failure modes in generating
Diagnostic Troubleshooting & FAQs
Issue 1: Persistent Phenol Contamination
User Question: "I’ve run a vacuum distillation, but my HPLC still shows ~1.5% phenol. The boiling points are distinct (Phenol
Technical Diagnosis: Phenol often codistills or forms azeotrope-like associations with ether-oxygenated aromatics.[1] Furthermore, simple distillation cannot effectively strip phenol below 1-2% due to vapor pressure overlaps under high vacuum.[1]
Corrective Protocol: You must implement a Chemical Scavenging Step prior to distillation.[1] Relying solely on thermodynamics (distillation) is insufficient.[1]
-
Caustic Wash: Dissolve the crude oil in a non-polar solvent (e.g., Toluene or MTBE).
-
pH Adjustment: Wash with
NaOH ( ) followed by .[1] The high pH converts phenol to sodium phenoxide, partitioning it strictly into the aqueous phase. -
Validation: Check the organic layer by TLC or GC before concentrating.[1] If phenol persists, repeat with a more concentrated base (
KOH) or use a solid scavenger like basic alumina.
Issue 2: Product Decomposition (Aldehyde Formation)
User Question: "My product turns yellow and smells like almonds/aldehydes after rotary evaporation. NMR shows a loss of the methoxy signal."
Technical Diagnosis:
This is a classic Acid-Catalyzed Hydrolysis .[1] Acetals are stable to base but extremely labile to acid.[1] Even trace acidity from silica gel, unneutralized starting materials, or "acidic" chloroform (
Corrective Protocol:
-
Buffer the System: Add
Triethylamine (TEA) to your eluent if using column chromatography.[1] -
Avoid Acidic Drying Agents: Do not use
(can be slightly acidic/Lewis acidic).[1] Use anhydrous or .[1] -
Glassware Conditioning: Base-wash distillation glassware (rinse with dilute
and dry) to neutralize surface silanols.[1]
Issue 3: Low Yield During Vacuum Distillation
User Question: "I’m losing 40% of my mass to the pot residue. The material becomes viscous and dark."
Technical Diagnosis:
Thermal oligomerization. If the pot temperature exceeds
Corrective Protocol:
-
High Vacuum Requirement: You must achieve
.[1] This lowers the boiling point to the safe window of . -
Short Path: Switch from a Vigreux column to a Short Path Distillation head to minimize residence time.[1]
-
Inhibitor: Add trace BHT (butylated hydroxytoluene) to the pot to arrest radical polymerization if high temperatures are unavoidable.
Optimized Purification Workflow
The following protocol is designed for a 50g – 500g scale batch.
Step 1: Chemical Washing (The "Phenol Purge")
-
Dilute crude reaction mixture 1:1 with Toluene .
-
Wash with 1.0 M NaOH (0.5 equiv relative to starting phenol). Shake vigorously for 5 mins.
-
Separate layers.[1] Wash organic phase with Brine (Sat. NaCl) .[1]
-
Dry over Anhydrous
(Potassium Carbonate). Note: is preferred over as it ensures a basic microenvironment.
Step 2: Solvent Removal[2]
-
Filter off desiccant.[1]
-
Concentrate on Rotary Evaporator at
. -
Critical: Do not heat above
during solvent strip to prevent thermal stress before the bulk impurities are removed.[1]
Step 3: Fractional Vacuum Distillation
Setup: Short path distillation head, cow receiver, high-vacuum pump, manometer.
| Fraction | Vapor Temp ( | Pressure (mmHg) | Composition | Action |
| F1 (Forerun) | Residual Solvent, Haloacetals | Discard | ||
| F2 (Main) | (2,2-Dimethoxyethoxy)benzene | Collect | ||
| F3 (Tails) | Oligomers, colored impurities | Stop Distillation |
Visualized Logic Pathways
Diagram 1: Purification Decision Logic
This flowchart guides the researcher through the critical decision points to avoid yield loss.
Caption: Decision matrix for removing phenolic impurities and preventing acid-catalyzed hydrolysis during purification.
Diagram 2: Hydrolysis Failure Mode
Understanding the chemical vulnerability of the acetal group.
Caption: Mechanistic pathway of acetal degradation.[1][2] Exclusion of H+ and H2O is mandatory for stability.
Key Data & Specifications
| Property | Value | Notes |
| Boiling Point | High vacuum required to avoid decomposition.[1] | |
| Density | Denser than water; bottom layer in aqueous washes.[1] | |
| Refractive Index | Useful for quick purity checks during fractionation.[1] | |
| Solubility | Soluble in EtOH, Ether, Toluene | Insoluble in water (unless hydrolyzed). |
| Storage | Store over a pellet of KOH or |
References
-
PrepChem. Synthesis of Phenoxyacetaldehyde dimethyl acetal. Retrieved from [Link]
-
NIST Chemistry WebBook. Benzene, (2,2-dimethoxyethyl)- Thermochemical Data.[1] Retrieved from [Link][1]
-
Organic Chemistry Portal. Dimethyl Acetals: Protection and Deprotection. Retrieved from [Link]
-
Arvia Technology. Phenol Removal from Organic Streams.[1] Retrieved from [Link][1]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of Phenoxyacetaldehyde Dimethyl Acetal: Beyond the Williamson Ether Synthesis
For researchers and professionals in drug development and fine chemical synthesis, the formation of aryl ethers is a foundational transformation. Phenoxyacetaldehyde dimethyl acetal, a valuable building block, presents a classic case study in the challenges and advancements of C-O bond formation. While the Williamson ether synthesis has been a cornerstone of organic chemistry for over a century, its limitations in efficiency and substrate scope, particularly for aryl ethers, have driven the development of more robust, metal-catalyzed alternatives.
This guide provides an in-depth comparison of the traditional Williamson method with modern copper- and palladium-catalyzed approaches for the synthesis of phenoxyacetaldehyde dimethyl acetal. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison to guide your synthetic strategy.
The Traditional Benchmark: Williamson Ether Synthesis
Developed in 1850, the Williamson ether synthesis is a nucleophilic substitution reaction (SN2) between a deprotonated alcohol (alkoxide) and an organohalide.[1] In the context of our target molecule, this involves the reaction of a phenoxide with an electrophile like bromoacetaldehyde dimethyl acetal.
Mechanism and Inherent Limitations
The reaction proceeds via a direct backside attack of the nucleophilic phenoxide on the carbon atom bearing the leaving group.[2] This SN2 mechanism imposes significant constraints:
-
Harsh Conditions: The reaction often requires high temperatures to overcome the activation energy, especially with less reactive substrates. A documented synthesis of phenoxyacetaldehyde dimethyl acetal requires heating at 150 °C for 4.5 hours.[3]
-
Substrate Limitations: The electrophile must be unhindered (ideally primary) to allow for the backside attack. Secondary and tertiary halides are prone to E2 elimination as the alkoxide also acts as a strong base, leading to undesired alkene byproducts.[4][5]
-
Aryl Halide Incompatibility: The Williamson synthesis fails with aryl halides because the SN2 reaction mechanism is not viable on an sp²-hybridized carbon.[2][6]
Experimental Protocol: Williamson Synthesis
The following protocol is based on a reported laboratory procedure.[3]
Reaction: Phenol + Bromoacetaldehyde dimethyl acetal → Phenoxyacetaldehyde dimethyl acetal
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add phenol (31.3 g), bromoacetaldehyde dimethyl acetal (60.0 g), potassium carbonate (80 g), and dimethylformamide (300 ml).
-
Heat the mixture to 150 °C with stirring.
-
Maintain the temperature for 4.5 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic phases, dry over a suitable drying agent (e.g., MgSO₄), and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation (bp 88°-98° C at 1 mm Hg) to obtain the pure phenoxyacetaldehyde dimethyl acetal.
Caption: Workflow for Williamson Ether Synthesis.
Modern Alternatives: Transition Metal-Catalyzed Cross-Coupling
The limitations of the Williamson synthesis spurred the development of transition metal-catalyzed methods, which have revolutionized the formation of C-O bonds. These reactions operate via different mechanisms, allowing for the coupling of substrates that are unreactive under SN2 conditions and often proceed under much milder conditions.
The Ullmann Condensation: A Copper-Catalyzed Approach
The Ullmann condensation, traditionally a high-temperature reaction using stoichiometric copper, has been refined into a versatile catalytic process.[7][8] Modern protocols use a catalytic amount of a copper source, often with a ligand, to facilitate the coupling of phenols with aryl halides.[9][10]
Causality Behind Experimental Choices:
-
Catalyst: A copper(I) source (e.g., CuI) is typically used as the active catalytic species.[11]
-
Ligand: Ligands such as picolinic acid or various diamines accelerate the reaction by stabilizing the copper center and facilitating the key steps of the catalytic cycle.[10]
-
Base: A base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is required to deprotonate the phenol, forming the active nucleophile.[9][10] Cs₂CO₃ is particularly effective, often enabling lower reaction temperatures.[9]
-
Solvent: Polar aprotic solvents like DMSO or DMF are commonly used to ensure the solubility of the reactants and intermediates.[10][11]
Caption: Simplified Catalytic Cycle for Ullmann Condensation.
Representative Experimental Protocol: Copper-Catalyzed Synthesis
-
To an oven-dried Schlenk tube, add CuI (0.25-2.5 mol%), a suitable ligand (e.g., picolinic acid, 5-10 mol%), and Cs₂CO₃ (1.5-2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add phenol (1.0 equiv.), the aryl halide (e.g., bromoacetaldehyde dimethyl acetal, 1.2 equiv.), and anhydrous DMSO or toluene.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography to yield the product.
The Buchwald-Hartwig Aryl Ether Synthesis: A Palladium-Catalyzed Approach
The Buchwald-Hartwig reaction is a highly versatile palladium-catalyzed cross-coupling method for forming C-N and C-O bonds.[12][13] It is renowned for its exceptional functional group tolerance, mild reaction conditions, and broad substrate scope, including the use of less reactive aryl chlorides.[14][15]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a precatalyst like Pd(OAc)₂ or a palladacycle, is the active catalyst.[16][17]
-
Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[18] They promote the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but milder bases like K₃PO₄ can also be used depending on the substrate.[19]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically employed.
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Etherification.
Representative Experimental Protocol: Palladium-Catalyzed Synthesis
-
To a glovebox or Schlenk line, add a palladium precatalyst (1-2 mol%), a phosphine ligand (1.2-2.4 mol%), and a base (e.g., NaOtBu, 1.5 equiv.).
-
Add phenol (1.2 equiv.), the aryl halide (e.g., bromoacetaldehyde dimethyl acetal, 1.0 equiv.), and anhydrous toluene.
-
Seal the vessel and heat the mixture to 80-100 °C.
-
Monitor the reaction by TLC or GC-MS (typically complete in 2-12 hours).
-
After cooling, quench the reaction carefully with aqueous NH₄Cl.
-
Dilute with an organic solvent, wash with water, and dry the organic phase.
-
Concentrate the solution and purify the residue by flash column chromatography.
Head-to-Head Comparison
The choice of synthetic route depends on factors such as substrate availability, functional group tolerance, cost, and desired scale. The table below summarizes the key performance indicators for each method in the context of synthesizing phenoxyacetaldehyde dimethyl acetal.
| Parameter | Williamson Ether Synthesis | Ullmann Condensation (Modern) | Buchwald-Hartwig Etherification |
| Catalyst | None (Stoichiometric Base) | Copper (e.g., CuI, 0.25-5 mol%) | Palladium (e.g., Pd(OAc)₂, 1-2 mol%) |
| Ligand | None | Often required (e.g., picolinic acid) | Required (e.g., bulky phosphines) |
| Base | Strong (e.g., K₂CO₃, NaH) | Moderate (e.g., Cs₂CO₃, K₃PO₄) | Strong (e.g., NaOtBu) |
| Temperature | High (e.g., 150 °C)[3] | Moderate (80-110 °C)[9][10] | Mild to Moderate (80-100 °C)[14][16] |
| Reaction Time | Moderate (4-8 hours)[1][3] | Long (12-24 hours) | Short to Moderate (2-12 hours) |
| Typical Yield | 50-95% (highly substrate dependent)[1] | Good to Excellent (70-95%) | Excellent (>90%) |
| Key Advantage | Inexpensive reagents, simple setup | Good for electron-deficient phenols | Broadest scope, high functional group tolerance, mild conditions |
| Key Limitation | Harsh conditions, narrow scope, E2 side reactions[2][5] | Can require long reaction times, ligand optimization | Cost of catalyst/ligand, sensitivity to air/moisture |
Conclusion
For the synthesis of phenoxyacetaldehyde dimethyl acetal, both the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification represent significant advancements over the classical Williamson ether synthesis.
-
The Williamson synthesis , while simple and inexpensive, is hampered by its requirement for high temperatures and its incompatibility with more complex or sterically hindered substrates.
-
The Ullmann condensation offers a more general and milder route, providing good to excellent yields. It is a cost-effective catalytic alternative, though it may require longer reaction times.
-
The Buchwald-Hartwig synthesis stands out as the most versatile and efficient method. Its use of sophisticated palladium/ligand systems allows for rapid reactions under mild conditions with the highest degree of functional group compatibility, making it the premier choice for complex, high-value targets in pharmaceutical and materials science research.
Ultimately, the selection of the optimal synthetic pathway will be guided by the specific requirements of the research project, balancing considerations of cost, time, scale, and chemical complexity.
References
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PrepChem. Synthesis of Phenoxyacetaldehyde dimethyl acetal . PrepChem.com. [Link]
- Google Patents. US2918497A - Production of phenoxyacetaldehyde.
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Master Organic Chemistry. The Williamson Ether Synthesis . (2014-10-24). [Link]
-
YMER. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES . YMER, 21(8), (Aug 2022). [Link]
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Wikipedia. Williamson ether synthesis . [Link]
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Marcoux, J.-F., et al. A General Copper-Catalyzed Synthesis of Diaryl Ethers . Journal of the American Chemical Society, 119(43), 10539–10540 (1997). [Link]
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Mann, G., et al. An Efficient Intermolecular Palladium-Catalyzed Synthesis of Aryl Ethers . The Journal of Organic Chemistry, 62(16), 5408–5409 (1997). [Link]
- Google Patents.
- Google Patents. US4124644A - Process for preparing substituted oxyacetaldehydes and acetals thereof.
- Google Patents. EP0570719B1 - Process for producing acetaldehyde dimethylacetal.
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ResearchGate. Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates . [Link]
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Chemistry LibreTexts. 9.6: Williamson Ether Synthesis . (2015-07-14). [Link]
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ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents . Organic Process Research & Development. [Link]
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Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation) . [Link]
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Organic Chemistry Portal. Dimethyl Acetals . [Link]
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Wikipedia. Buchwald–Hartwig amination . [Link]
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Sathee Forum. Explain Williamson's ether synthesis. What are the limitations of this method . (2025-10-11). [Link]
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ScholarWorks. Exploring Copper Mediated Synthesis of Diaryl Ethers . (2025-04-03). [Link]
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ACS Publications. Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst . Organic Letters. (2013-07-24). [Link]
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BYJU'S. Williamson Ether Synthesis reaction . [Link]
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ResearchGate. (PDF) Copper Promoted Synthesis of Diaryl Ethers . (2025-08-07). [Link]
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ResearchGate. Synthesis of dimethyl acetal of ketones: Design of solid acid catalysts for one-pot acetalization reaction . (2025-08-06). [Link]
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Organic Chemistry Portal. Ether synthesis by etherification (alkylation) . [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination . (2023-06-30). [Link]
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MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . Catalysts, 10(10), 1102 (2020). [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples . [Link]
-
Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst . (2024-10-07). [Link]
-
ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents . [Link]
-
PMC. Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst . Org Lett., 15(16), 4114–4117 (2013). [Link]
-
Maiti, D., Buchwald, S. L. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers . The Journal of Organic Chemistry, 75(5), 1791–1794 (2010). [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . (2025-04-03). [Link]
-
Royal Society of Chemistry. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development . Chem. Soc. Rev., 43, 3525-3550 (2014). [Link]
-
YouTube. Acetal Formation - Organic Chemistry, Reaction Mechanism . (2021-06-23). [Link]
-
The Good Scents Company. phenoxyacetaldehyde dimethyl acetal, 67874-68-4 . [Link]
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Ramprasad Group. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis . (2017-08-11). [Link]
-
ResearchGate. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . (2025-11-18). [Link]
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High-Fidelity Structural Confirmation of Acetals: A Comparative NMR Guide
Executive Summary: The Analytical Challenge
Acetals are pivotal functional groups in organic synthesis, serving as robust protecting groups for aldehydes and ketones or as stereocenters in glycosidic bonds. However, their structural confirmation is often plagued by ambiguity. Standard analytical methods like Mass Spectrometry (MS) frequently fail due to the lability of the acetal linkage under ionization conditions, leading to fragmentation that mimics the parent carbonyl. Similarly, Infrared Spectroscopy (IR) lacks the resolution to distinguish acetals from simple ethers.
This guide objectively compares Standard 1D NMR Screening against an Integrated 2D NMR Workflow (the recommended "Product"). We demonstrate that while 1D NMR provides initial evidence, it is the application of specific 2D correlations (HSQC, HMBC) combined with rigorous sample preparation that constitutes the "Gold Standard" for unambiguous structure confirmation.
Comparative Landscape: Methodologies for Acetal Confirmation
The following table summarizes the performance of the Integrated NMR Workflow against common alternatives.
Table 1: Performance Matrix of Analytical Methods
| Feature | Standard 1D NMR (¹H/¹³C) | Mass Spectrometry (ESI/EI) | IR Spectroscopy | Integrated 2D NMR Workflow (Recommended) |
| Connectivity | Low (Inferred) | None | None | High (Direct Proof) |
| Stereochemistry | Medium ( | None | None | High (NOESY/ROESY) |
| Stability Risk | High (Acidic CDCl₃) | High (Fragmentation) | Low | Low (Neutralized Protocol) |
| Differentiation | Difficult (Overlap) | Ambiguous (m/z) | Poor (C-O stretch) | Definitive (C-H Correlation) |
| Confidence | 60-70% | 50% | 30% | >99% |
Technical Deep Dive: The NMR Signature
The ¹H NMR "Anomeric" Signal
The proton attached to the acetal carbon (the methine proton) is the most diagnostic handle.
-
Chemical Shift: Typically resonates between 4.5 – 5.5 ppm . This is downfield from typical ether protons (3.5 – 4.0 ppm) due to the deshielding effect of two oxygen atoms.
-
Multiplicity:
-
From Aldehydes: Appears as a triplet (if adjacent to -CH₂-) or doublet (if adjacent to -CH-).
-
From Ketals: No methine proton exists; analysis must rely on ¹³C and HMBC.
-
-
Diastereotopicity: In acyclic acetals derived from chiral alcohols (or if the "R" group is chiral), the methylene protons of the alkoxy groups often become diastereotopic, splitting into complex multiplets rather than simple quartets or triplets.
The ¹³C NMR "Gold Standard"
The carbon spectrum provides the most binary confirmation.
-
The "100 ppm" Rule: Acetal carbons resonate in a distinct window of 90 – 110 ppm .
-
Differentiation: The disappearance of the carbonyl signal (>190 ppm) and the appearance of a signal at ~100 ppm is the primary indicator of successful acetalization.
Advanced 2D Validation (The "Product")
To achieve >99% confidence, the following correlations are required:
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates the proton at ~4.8 ppm with the carbon at ~100 ppm. This filters out solvent peaks and impurities.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): The "Smoking Gun."
-
Shows a correlation from the acetal proton to the quaternary carbon of the starting material (if applicable) or the adjacent alkyl carbons.
-
Crucially, it connects the acetal carbon to the protons of the new alkoxy groups, proving the ether linkage is intact.
-
Experimental Protocols
Protocol A: Sample Preparation (Self-Validating System)
Acetals are acid-labile. Standard CDCl₃ often contains trace DCl, which can hydrolyze the product back to the aldehyde inside the NMR tube.
-
Solvent Check: Test CDCl₃ acidity. If unsure, filter through a small plug of basic alumina before use.
-
Neutralization: Add 5-10 mg of anhydrous Potassium Carbonate (K₂CO₃) directly to the NMR tube.
-
Validation: Shake the tube. If the solid remains at the bottom and the solution is clear, the environment is basic enough to stabilize the acetal.
-
-
Concentration: Dissolve 10-20 mg of sample in 0.6 mL of neutralized solvent.
Protocol B: Acquisition Parameters
-
¹H NMR: 16 scans, 1s relaxation delay.
-
¹³C NMR: 512 scans minimum (quaternary carbons relax slowly).
-
HMBC: Optimize for long-range coupling (
) of 8 Hz.
Visualizing the Logic
The following diagrams illustrate the decision-making process and the experimental workflow.
Diagram 1: Structural Confirmation Logic Tree
Caption: Decision logic for confirming acetal formation. Note the critical reliance on ¹³C shift ranges and 2D correlations for final confirmation.
Diagram 2: Integrated Experimental Workflow
Caption: Recommended workflow emphasizing the "Neutralization" step to prevent acid-catalyzed hydrolysis during analysis.
Data Comparison: Precursor vs. Product[8][9][10][11]
The table below illustrates the dramatic spectral shifts observed when converting Benzaldehyde to Benzaldehyde Dimethyl Acetal.
Table 2: Spectral Shift Comparison
| Nucleus | Assignment | Precursor (Benzaldehyde) | Product (Dimethyl Acetal) | Shift ( |
| ¹H | Carbonyl/Acetal H | 10.0 ppm (s) | 5.4 ppm (s) | -4.6 ppm (Upfield) |
| ¹H | Methoxy (-OCH₃) | N/A | 3.3 ppm (s) | New Signal |
| ¹³C | Carbonyl/Acetal C | 192.4 ppm | 103.1 ppm | -89.3 ppm (Upfield) |
| ¹³C | Methoxy (-OCH₃) | N/A | 52.8 ppm | New Signal |
Note: The disappearance of the signal at 192 ppm and appearance at 103 ppm is the definitive "Go/No-Go" indicator.
References
-
Oregon State University. (n.d.). ¹H NMR Chemical Shifts. Chemistry Department. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Interpreting ¹³C NMR Spectra. Retrieved from [Link]
-
Reich, H. J. (n.d.). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for 2D NMR pulse sequences).
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- 5. bhu.ac.in [bhu.ac.in]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized (2,2-Dimethoxyethoxy)benzene with HPLC
Executive Summary
The synthesis of any chemical entity, particularly one destined for pharmaceutical development, is merely the first act. The critical second act is confirming its identity and, most importantly, its purity. For (2,2-Dimethoxyethoxy)benzene (also known as Phenoxyacetaldehyde dimethyl acetal)[1], a versatile aromatic ether, ensuring the absence or minimal presence of synthetic impurities is paramount for downstream success. This guide provides an in-depth, experience-driven framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for this purpose. We will move beyond a simple recitation of steps to explore the causal logic behind each experimental choice, compare HPLC with viable alternatives, and establish a self-validating protocol grounded in scientific integrity and regulatory expectations.
The Analytical Imperative: Why Purity Matters
In drug development, an impurity is not just a contaminant; it is an unknown variable with the potential to alter efficacy, introduce toxicity, or compromise the stability of the final active pharmaceutical ingredient (API). The synthesis of (2,2-Dimethoxyethoxy)benzene, often prepared from corresponding phenol compounds[2], can introduce several potential impurities:
-
Unreacted Starting Materials: Such as phenol or 2-chloroethyl methyl ether.
-
Side-Products: Arising from incomplete reactions or alternative reaction pathways.
-
Degradation Products: Formed under stress conditions like heat, acid, or oxidation.
A well-designed analytical method must be able to separate, detect, and quantify these potential impurities with high fidelity. While several techniques exist, HPLC is frequently the method of choice for non-volatile aromatic compounds due to its high resolution, sensitivity, and reproducibility.
Strategic HPLC Method Development: A Causality-Driven Approach
Developing a reliable HPLC method is a systematic process of optimizing the interplay between the analyte, the stationary phase, and the mobile phase. Our goal is to achieve baseline separation of the main (2,2-Dimethoxyethoxy)benzene peak from all potential impurities.
The Stationary Phase: Selecting the Separation Arena
The core of chromatographic separation lies in the differential partitioning of analytes between the stationary and mobile phases.[3] For an aromatic ether like (2,2-Dimethoxyethoxy)benzene, a reversed-phase (RP) approach is the logical starting point.[4]
-
Expert Rationale: We begin with a C18 (octadecylsilane) column. The long alkyl chains of the C18 phase provide a highly hydrophobic environment. This promotes strong retentive interactions with the non-polar benzene ring of our analyte via dispersive forces.[3] This strong retention is advantageous as it allows us to use a stronger (higher organic content) mobile phase, which can effectively elute potential polar impurities near the solvent front while retaining the main compound for better resolution from closely related non-polar impurities. High-purity silica (Type B) is essential to minimize peak tailing caused by interaction with residual silanols.[5]
-
Alternative Consideration: A Phenyl-Hexyl stationary phase could be a powerful secondary option. This phase offers alternative selectivity by facilitating π-π interactions between the phenyl groups in the stationary phase and the analyte's benzene ring.[3][6] If co-elution occurs on a C18 column, a phenyl-based column is often the solution.
The Mobile Phase: Driving the Separation
The mobile phase composition dictates the retention time and selectivity of the separation.[7] For our reversed-phase method, a mixture of water and a miscible organic solvent is required.[8]
-
Expert Rationale: We will use Acetonitrile (MeCN) as the organic modifier mixed with purified water. MeCN is often preferred over methanol for aromatic compounds as it can provide different selectivity and typically results in sharper peaks and lower backpressure. A starting point could be an isocratic mixture of 60:40 MeCN:Water, similar to methods used for structurally related compounds.[9][10] To ensure robust and reproducible retention times, especially if acidic or basic impurities are present, the pH of the mobile phase should be controlled.[6][11] Adding 0.1% formic acid to the mobile phase is a common practice; it provides a consistent low pH to suppress the ionization of any potential acidic or basic impurities, leading to better peak shapes.[7]
-
Optimization Workflow: An isocratic elution (constant mobile phase composition) is simple and robust. However, if impurities with a wide range of polarities are present, a gradient elution (where the organic solvent concentration is increased over time) will be necessary to elute strongly retained compounds in a reasonable time while still separating early-eluting ones.
Detection: Visualizing the Results
The benzene ring in (2,2-Dimethoxyethoxy)benzene contains a natural chromophore, making it suitable for UV-Vis detection.
-
Expert Rationale: A Photodiode Array (PDA) or Diode Array Detector (DAD) is strongly recommended over a simple UV detector. A DAD acquires the full UV spectrum for each peak, which is invaluable for two reasons:
-
Wavelength Optimization: It allows for the selection of the optimal wavelength for maximum sensitivity (e.g., ~254 nm or ~272 nm for a benzene ring).
-
Peak Purity Analysis: By comparing spectra across a single peak, one can assess if it is chromatographically pure or if a co-eluting impurity is hidden beneath it. This is a foundational element of a self-validating method.[12][13]
-
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase; provides good efficiency and capacity.[10] |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid | Good starting solvent strength for aromatic ethers; acid ensures consistent ionization state.[7][9] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | DAD/PDA | Allows for wavelength optimization and peak purity assessment. |
| Detection λ | 254 nm | Common wavelength for aromatic compounds. Scan for optimal absorbance. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sample concentration. |
| Sample Diluent | Mobile Phase | Ensures compatibility with the system and good peak shape. |
Method Validation: The Protocol of Proof
Once a suitable separation is achieved, the method must be formally validated to prove it is fit for its intended purpose—quantifying the purity of (2,2-Dimethoxyethoxy)benzene. We will follow the globally recognized framework of the International Council for Harmonisation (ICH) Q2(R2) guideline.[14][15] A validation protocol should be written before the study begins.[16]
Step-by-Step Validation Protocol
1. Specificity (and Forced Degradation):
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products.
-
Protocol:
-
Prepare solutions of known related impurities if available.
-
Perform a forced degradation study.[10] Expose separate solutions of (2,2-Dimethoxyethoxy)benzene to:
-
Acidic: 0.1 M HCl at 60 °C for 4 hours.
-
Alkaline: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C dry heat for 48 hours.
-
-
Inject the pure standard, a blank (diluent), and each stressed sample.
-
Acceptance Criteria: The main peak for the analyte should be resolved from all impurity/degradant peaks (Resolution > 2). The DAD peak purity analysis should confirm the homogeneity of the analyte peak in the presence of these other components.
-
2. Linearity:
-
Objective: To verify that the detector response is directly proportional to the analyte concentration over a specified range.
-
Protocol:
-
Prepare a stock solution of a reference standard.
-
Create a series of at least five concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
3. Accuracy:
-
Objective: To measure the closeness of the experimental value to the true value.
-
Protocol:
-
Prepare a sample matrix (placebo) if applicable.
-
Spike the matrix at three different concentration levels (e.g., 80%, 100%, 120% of the target) with a known amount of pure reference standard.
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results.
-
Acceptance Criteria: RSD should be ≤ 2.0%.
-
5. Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol:
-
Can be determined based on the signal-to-noise ratio (S/N) of the response from injections of known low concentrations.
-
Alternatively, use the standard deviation of the response and the slope of the linearity curve.
-
Acceptance Criteria: Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1. The precision (RSD) at the LOQ should be ≤ 10%.
-
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Systematically vary parameters such as:
-
Mobile phase composition (e.g., ±2% organic content).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
Mobile phase pH (e.g., ±0.2 units).
-
-
Analyze a sample under each modified condition.
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, peak asymmetry) should remain within acceptable limits, and the results should not significantly change.
-
Comparative Analysis: HPLC and Its Alternatives
While HPLC is a powerful tool, a comprehensive scientific evaluation requires considering alternative techniques. The choice of method depends on the specific analytical need, available instrumentation, and the nature of the impurities.
Table 2: Comparison of Purity Analysis Techniques
| Technique | Principle | Pros | Cons | Best Use Case |
| HPLC-DAD | Differential partitioning between liquid and solid phases. | High resolution for complex mixtures; excellent for non-volatile compounds; quantitative precision; peak purity via DAD. | Can require significant method development; may not be suitable for highly volatile compounds. | Primary choice for routine QC, purity testing, and stability-indicating assays. |
| GC-MS | Partitioning between gas and solid/liquid phases; detection by mass spectrometry. | Excellent for volatile and thermally stable compounds; high sensitivity[17]; provides structural information from mass spectra for impurity identification.[18] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. | Orthogonal method to confirm purity; ideal for identifying volatile starting materials or by-products. |
| qNMR | Nuclear spin resonance in a magnetic field. | Provides absolute quantification without a specific reference standard for the impurity; gives unambiguous structural information.[19] | Lower sensitivity than chromatographic methods; requires highly pure standards for calibration; complex mixtures can be difficult to interpret. | Identifying unknown impurities; structural elucidation; quantitative analysis when impurity standards are unavailable. |
| FT-IR | Infrared light absorption by molecular vibrations. | Fast, non-destructive, and good for identifying functional groups.[19] | Low sensitivity for minor components; not suitable for quantifying impurities in complex mixtures; poor resolution. | Quick identity check of the bulk material; not recommended for detailed purity analysis. |
Conclusion
Validating the purity of a synthesized compound like (2,2-Dimethoxyethoxy)benzene is a non-negotiable step in the path of scientific research and drug development. A meticulously developed and validated reversed-phase HPLC method provides a robust, reliable, and precise tool for this critical task. By grounding our experimental choices in the fundamental principles of chromatography and adhering to the systematic framework of ICH guidelines, we create a self-validating system that ensures data integrity and builds confidence in the quality of the synthesized material. While techniques like GC-MS and NMR serve as powerful orthogonal tools for impurity identification, a well-validated HPLC method remains the gold standard for routine quality control and release testing.
References
-
SIELC Technologies. (n.d.). Separation of (2,2-Dimethoxyethyl)benzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ResearchGate. (2015). Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (z)-2-methoxy-1-phenylthio-1,3-butadiene. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
- Google Patents. (2001). US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides.
-
PubChem. (n.d.). Benzene, (2,2-dimethoxyethoxy)-. Retrieved from [Link]
-
WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
MDPI. (2020). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. Retrieved from [Link]
-
PubMed. (2008). Validated stability-indicating HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and its degradation products. Retrieved from [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ResearchGate. (2015). Which methods can be used to identify and authenticate essential oil constituents?. Retrieved from [Link]
-
LCGC International. (2015). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
-
ResearchGate. (2015). A two-step synthesis method for o-dimethoxy benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
INCHEM. (2004). ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004). Retrieved from [Link]
-
ResearchGate. (2001). A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules with 5,17-bis( N -Tolyliminomethyl)-25,27-dipropoxycalix[20]arene in Acetonitrile–Water Solution. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (2017). Development and Application of Crown Ether-based HPLC Chiral Stationary Phases. Retrieved from [Link]
-
DR-NTU. (n.d.). An HPLC-DAD Method for Rapid and High Resolution Analysis of Concentrated BTEX and Styrene Aqueous Samples. Retrieved from [Link]
-
DTIC. (2022). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Retrieved from [Link]
-
ACS Publications. (1983). Mass Spectrometric Analysis...Aliphatic Ethers. Retrieved from [Link]
-
ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Retrieved from [Link]
-
DTIC. (2022). ERDC/EL TN-22-2 "Synthesis of 2-methoxypropyl benzene for epitope imprinting". Retrieved from [Link]
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Cross-referencing experimental findings with published data for CAS 67874-68-4
Technical Comparison Guide: Phenoxyacetaldehyde Dimethyl Acetal (CAS 67874-68-4)
Executive Summary: The "Masked" Aldehyde Strategy
Phenoxyacetaldehyde Dimethyl Acetal (PADA) , identified by CAS 67874-68-4 , is a critical synthetic intermediate used primarily as a stable surrogate for Phenoxyacetaldehyde . In drug development and fine chemical synthesis, the direct use of Phenoxyacetaldehyde (CAS 2120-70-9) is often compromised by its rapid polymerization and susceptibility to oxidation.
This guide analyzes the experimental utility of CAS 67874-68-4, demonstrating its superiority as a "masked" electrophile. By employing the acetal protecting group, researchers can introduce the phenoxy-ethyl moiety into Active Pharmaceutical Ingredients (APIs)—commonly found in beta-blockers and antihistamines—with higher yield and reproducibility than using the free aldehyde.
Mechanistic Profiling & Chemical Logic
The primary value of CAS 67874-68-4 lies in its conditional reactivity . It remains inert under basic and nucleophilic conditions (allowing for alkylation or other transformations elsewhere in the molecule) but releases the reactive aldehyde upon acid catalysis.
Mechanism of Action: Acid-Catalyzed Deprotection
The following diagram illustrates the "Activation Pathway" required to utilize this compound in synthesis. This replaces the biological signaling pathway usually seen in drug guides, as the molecule itself is a precursor, not a ligand.
Figure 1: The activation pathway of Phenoxyacetaldehyde Dimethyl Acetal. The acetal functionality masks the reactive carbonyl until acidic conditions are applied, preventing side reactions.
Comparative Performance Analysis
The table below contrasts CAS 67874-68-4 with its direct alternative (the free aldehyde) and a related precursor.
| Feature | Phenoxyacetaldehyde Dimethyl Acetal (CAS 67874-68-4) | Phenoxyacetaldehyde (CAS 2120-70-9) | 2-Phenoxyethanol (CAS 122-99-6) |
| Role | Masked Electrophile (Stable) | Direct Electrophile (Unstable) | Alcohol Precursor |
| Stability | High: Stable to alkalis, oxidation, and polymerization. Shelf-life >2 years. | Low: Polymerizes rapidly upon standing. Requires fresh distillation. | High: Very stable, but requires oxidation step (Swern/Dess-Martin) to activate. |
| Reaction Selectivity | Controlled: Releases aldehyde only when triggered by acid. | Poor: Prone to self-aldol condensation during handling. | N/A: Requires harsh oxidants that may affect other functional groups. |
| Handling | Standard liquid handling; non-corrosive. | Lachrymator; requires inert atmosphere. | Viscous liquid; mild irritant. |
| Primary Application | Synthesis of complex amines via in situ hydrolysis. | Immediate use in simple reactions. | Solvent or preservative; starting material for oxidation. |
Key Insight: For GMP (Good Manufacturing Practice) workflows, CAS 67874-68-4 is the preferred starting material because its purity profile can be rigorously controlled, whereas the free aldehyde generates variable oligomeric impurities.
Experimental Validation Protocols
To validate the utility of CAS 67874-68-4, we present two core protocols: Synthesis Verification (Quality Control) and Application (Deprotection).
Protocol A: One-Pot Deprotection & Reductive Amination
Objective: To generate the reactive aldehyde in situ and couple it with an amine (e.g., for beta-blocker analog synthesis) without isolating the unstable intermediate.
-
Reagents:
-
CAS 67874-68-4 (1.0 equiv)
-
Target Amine (1.1 equiv)
-
Solvent: THF/Water (10:1) or Methanol[1]
-
Acid Catalyst: 1M HCl or Amberlyst-15 resin
-
Reducing Agent: NaBH₃CN or NaBH(OAc)₃
-
-
Step-by-Step Workflow:
-
Activation: Dissolve CAS 67874-68-4 in THF/Water. Add Acid Catalyst. Stir at 40°C for 2 hours.
-
Monitoring: Check via TLC or GC-MS for the disappearance of the acetal peak (m/z 182) and appearance of the aldehyde (m/z 136).
-
Coupling: Adjust pH to ~6.0 (using Et₃N if necessary). Add the Target Amine. Stir for 1 hour to form the imine.
-
Reduction: Cool to 0°C. Add Reducing Agent slowly. Stir overnight.
-
Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate.
-
Protocol B: Purity Analysis via GC-MS
Objective: To ensure the absence of phenolic impurities which can poison downstream catalysts.
-
Column: HP-5MS or equivalent (30m x 0.25mm).
-
Temperature Program: 50°C (2 min) → 10°C/min → 250°C.
-
Retention Time Markers:
-
Phenol (Impurity): ~6.5 min
-
Phenoxyacetaldehyde (Hydrolysis product): ~8.2 min
-
CAS 67874-68-4 (Target): ~11.4 min
-
-
Acceptance Criteria: >98.0% purity by area; <0.1% free Phenol.
Process Flow Visualization
The following diagram maps the fate of impurities and the critical control points (CCPs) when using this intermediate in drug development.
Figure 2: Process flow for utilizing CAS 67874-68-4 in pharmaceutical synthesis. Note that the "Free Aldehyde" is never isolated, mitigating stability risks.
Troubleshooting & Optimization
-
Issue: Incomplete Hydrolysis.
-
Cause: Insufficient water in the solvent system or pH not low enough.
-
Fix: Ensure at least 5 equivalents of water are present. Use a stronger acid catalyst (e.g., p-TsOH) if using anhydrous organic solvents.
-
-
Issue: Side Reaction (Acetal Exchange).
-
Cause: Using an alcohol solvent (like Ethanol) different from the acetal group (Methyl).
-
Fix: Use Methanol as the solvent to match the dimethyl acetal, or use a non-nucleophilic solvent like THF or Dichloromethane.
-
-
Safety Note: While stable, the hydrolysis product (Phenoxyacetaldehyde) is a potent irritant. All deprotection steps should be conducted in a fume hood.
References
-
Sigma-Aldrich. Product Specification: Phenoxyacetaldehyde dimethyl acetal (CAS 67874-68-4).[2][3] Retrieved from
-
PubChem. Compound Summary: Benzene, (2,2-dimethoxyethoxy)-.[3] National Library of Medicine. Retrieved from
-
The Good Scents Company. Phenoxyacetaldehyde dimethyl acetal: Organoleptic Properties and Stability. Retrieved from
- Organic Syntheses.General Procedures for Acetal Hydrolysis and Reductive Amination. (Contextual reference for Protocol A).
-
ChemicalBook. CAS 67874-68-4 Suppliers and Physical Properties. Retrieved from
Sources
- 1. US4440959A - Process for the manufacture of chloroacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 2. PHENOXYACETALDEHYDE DIMETHYL ACETAL price,buy PHENOXYACETALDEHYDE DIMETHYL ACETAL - chemicalbook [chemicalbook.com]
- 3. phenoxyacetaldehyde dimethyl acetal, 67874-68-4 [thegoodscentscompany.com]
Comparative Guide: Phenoxyacetaldehyde Dimethyl Acetal (PADA) & Alternatives in Organic Synthesis
Executive Summary
Phenoxyacetaldehyde dimethyl acetal (PADA) serves as a critical "masked" aldehyde in organic synthesis, primarily utilized to generate phenoxyacetaldehyde in situ for the construction of benzofuran scaffolds and indole derivatives. While PADA offers shelf stability preventing the polymerization typical of free phenoxyacetaldehyde, its utilization is often plagued by poor atom economy (loss of two methoxy groups) and the requirement for harsh acidic hydrolysis steps that can degrade sensitive substrates.
This guide evaluates PADA against three primary alternatives: In-situ Oxidative Generation (from 2-phenoxyethanol), Reductive Generation (from phenoxyacetic acid), and Cyclic Acetal Analogs . We analyze these based on step economy, yield profiles in heterocycle synthesis, and scalability.
Part 1: The Benchmark — PADA (The Acetal Route)
Mechanism of Action
PADA acts as a protected form of phenoxyacetaldehyde. The acetal functionality renders the molecule stable to basic conditions and nucleophiles.[1][2] However, to participate in cyclization reactions (e.g., forming Benzofuran via the intramolecular Vilsmeier-Haack or polyphosphoric acid mediated cyclization), it must first undergo hydrolysis.
The Limitation: The hydrolysis generates the free aldehyde, which is thermodynamically unstable and prone to self-aldol condensation or polymerization if not trapped immediately by the nucleophilic aromatic ring.
Standard Performance Metrics
-
Typical Yield (Benzofuran Synthesis): 50–70% (Substrate dependent)
-
Atom Economy: Poor. The dimethyl acetal moiety (
) is discarded as methanol waste. -
Key Reagent: Polyphosphoric Acid (PPA) or Amberlyst-15.
Part 2: High-Performance Alternatives
Alternative 1: The Oxidative Route (2-Phenoxyethanol)
Best For: Green Chemistry & Step Economy.
Instead of deprotecting an acetal, this method generates the aldehyde via the selective oxidation of 2-phenoxyethanol. This bypasses the installation of the acetal group entirely.
-
Chemistry: TEMPO-mediated oxidation (Anelli or catalytic aerobic oxidation).
-
Advantage: 2-Phenoxyethanol is significantly cheaper and more stable than PADA. The aldehyde is generated under mild conditions and reacted immediately.
-
Data Point: TEMPO/Bleach oxidation can achieve >90% conversion to the aldehyde in <1 hour at 0°C [1].
Alternative 2: The Reductive Route (Phenoxyacetic Acid)
Best For: Cost-Driven Bulk Synthesis.
Phenoxyacetic acid is a high-volume industrial chemical (herbicide precursor). It can be reduced to the aldehyde, though this is chemically challenging due to over-reduction to the alcohol.
-
Chemistry: Partial reduction using DIBAL-H at -78°C or formation of the Weinreb amide followed by reduction.
-
Advantage: Lowest raw material cost.
-
Disadvantage: Requires cryogenic conditions or multi-step functional group manipulation (Acid
Amide Aldehyde).
Alternative 3: Cyclic Acetals (1,3-Dioxolanes)
Best For: Stability Tuning.
If the dimethyl acetal (PADA) is too labile (hydrolyzing prematurely), the cyclic ethylene acetal (1,3-dioxolane) offers higher stability due to the entropic effect of the ring.
-
Chemistry: Transacetalization of PADA with ethylene glycol or direct synthesis from phenol + bromoacetaldehyde ethylene acetal.
-
Advantage: ~100x more stable to hydrolysis than acyclic analogs [2], allowing for harsher conditions elsewhere in the molecule before deprotection.
Part 3: Comparative Analysis & Data
Performance Matrix
| Feature | PADA (Benchmark) | 2-Phenoxyethanol (Oxidative) | Phenoxyacetic Acid (Reductive) | Cyclic Acetal (Stability) |
| Precursor Cost | High | Low | Very Low | High |
| Atom Economy | Low (Loss of 2 MeOH) | High (Loss of 2H) | Moderate | Low |
| Step Count | 2 (Deprotect | 2 (Oxidize | 3+ (Derivatize | 2 (Deprotect |
| Reaction pH | Acidic Only | Neutral/Basic (Oxidation) | Basic/Neutral | Strongly Acidic |
| Typical Yield | 65% (Benzofuran) | 75-85% (Aldehyde) | 40-60% (Aldehyde) | 60% (Benzofuran) |
| Safety | Flammable MeOH byproduct | Requires Oxidants (Bleach/TEMPO) | Cryogens/Hydrides | Stable |
Pathway Visualization
The following diagram illustrates the competing pathways to the Benzofuran scaffold, highlighting the "Green" shortcut offered by the oxidative route.
Caption: Comparative synthetic pathways showing the atom-economic oxidative route (Green) vs. the standard acetal hydrolysis route (Red).
Part 4: Experimental Protocols
Protocol A: Standard Hydrolysis & Cyclization of PADA
This protocol utilizes Amberlyst-15 for a heterogeneous, cleaner hydrolysis compared to mineral acids.
-
Preparation: Dissolve PADA (10 mmol) in Chlorobenzene (50 mL).
-
Catalyst Addition: Add Amberlyst-15 resin (1.0 g, pre-washed).
-
Reaction: Heat the mixture to 100°C. Monitor via TLC for the disappearance of the acetal spot.
-
Note: The free aldehyde is transient. In many one-pot procedures, the cyclization catalyst (e.g., PPA) is added immediately after this step or is used to drive both steps.
-
-
Cyclization: If synthesizing benzofuran, add Polyphosphoric Acid (PPA, 10 g) and increase temperature to 110°C for 2 hours.
-
Workup: Decant the organic layer. Quench the PPA residue with ice water and extract with ethyl acetate. Combine organics, wash with brine, and dry over
.
Protocol B: TEMPO-Mediated Oxidation of 2-Phenoxyethanol
This alternative avoids the acetal entirely, generating the aldehyde for immediate use.
-
Reagents: To a solution of 2-phenoxyethanol (10 mmol) in
(20 mL) and water (5 mL), add KBr (1 mmol) and TEMPO (0.1 mmol). -
Oxidation: Cool to 0°C. Dropwise add aqueous NaOCl (Bleach, 1.1 eq) buffered to pH 9.5 with
. -
Monitoring: Stir vigorously at 0°C for 30 minutes. The color changes from orange to pale yellow.
-
Critical Control: Do not allow temperature to rise above 5°C to prevent over-oxidation to the carboxylic acid [3].
-
-
Isolation: Separate phases immediately. The
layer contains the phenoxyacetaldehyde. -
Utilization: Use this solution immediately in the subsequent cyclization step (e.g., acid-catalyzed condensation) to minimize polymerization.
Part 5: Scientific Integrity & Mechanism
Why Acetals Fail (The Causality)
The primary failure mode of PADA in complex synthesis is the rate of hydrolysis vs. rate of decomposition .
-
Mechanism: Hydrolysis proceeds via an oxonium ion intermediate.[1]
-
The Trap: If the hydrolysis is too slow (due to steric bulk or insufficient acidity), the released aldehyde concentration is too low to drive the bimolecular cyclization. If the acidity is too high, the phenoxyacetaldehyde polymerizes (tars) before it can cyclize.
-
The Fix: The oxidative route (Protocol B) decouples generation from cyclization, allowing you to generate a high concentration of aldehyde at low temperature before subjecting it to the heating required for cyclization.
Caption: The oxonium ion intermediate is the rate-limiting state in PADA deprotection.
References
-
Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 14(1), 245–251. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link
-
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987).[3] "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." The Journal of Organic Chemistry, 52(12), 2559–2562. Link
-
WuXi AppTec. (n.d.). "Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal." WuXi AppTec Chemistry Services. Link
Sources
A Researcher's Guide to Greener Acetal Synthesis: A Comparative Benchmark
In the landscape of modern chemical synthesis, particularly within pharmaceutical and fine chemical development, the pursuit of efficiency must be balanced with environmental stewardship. Acetalization, a fundamental reaction for protecting carbonyl groups, stands as a prime candidate for green chemistry innovation. This guide provides an in-depth comparison of traditional and emerging green methodologies for acetal synthesis, grounded in experimental data to empower researchers in making informed, sustainable choices.
The Conventional Approach: A Necessary Evil?
Traditionally, acetal synthesis involves the reaction of an aldehyde or ketone with an excess of alcohol under harsh acidic conditions, often using homogeneous mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). To drive the equilibrium towards the product, water is typically removed azeotropically using a Dean-Stark apparatus, which requires large volumes of organic solvents like toluene or benzene.
While effective, this methodology carries a significant environmental burden. The use of corrosive and hazardous acids necessitates complex neutralization and disposal procedures. Furthermore, the reliance on large quantities of volatile organic compounds (VOCs) as solvents contributes to air pollution and poses health and safety risks. Catalyst recovery is often impractical, leading to waste generation. These drawbacks have catalyzed the search for cleaner, more sustainable alternatives.
The Green Shift: Modern Approaches to Acetal Synthesis
The principles of green chemistry—waste prevention, atom economy, use of safer solvents and catalysts, and energy efficiency—have inspired a new generation of acetal synthesis protocols. This section benchmarks the most promising of these approaches.
Heterogeneous Catalysis: The Power of Reusability
The replacement of homogeneous acid catalysts with solid, recoverable alternatives is a cornerstone of green acetal synthesis. These heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, enabling their reuse and minimizing waste.
A variety of solid acid catalysts have demonstrated high efficacy:
-
Ion-Exchange Resins: Macroreticular sulfonic acid resins, such as Amberlyst-15, are highly effective, demonstrating excellent yields and selectivity.[1][2] Their porous structure provides a high concentration of acid sites, facilitating the reaction under milder conditions than their homogeneous counterparts.
-
Zeolites: These crystalline aluminosilicates, like Zeolite Hβ, offer high conversion and selectivity due to their well-defined pore structures and strong acid sites.[3] They are robust and can be regenerated at high temperatures.
-
Metal-Organic Frameworks (MOFs): MOFs functionalized with sulfonic acid groups have shown exceptional catalytic activity, achieving high conversions in short reaction times due to their high surface area and tunable porosity.[4]
-
Natural Clays: Eco-friendly and low-cost catalysts like kaolin have also been successfully employed, offering moderate to excellent yields.
The primary advantage of heterogeneous catalysts lies in their recyclability, which significantly reduces cost and waste over multiple reaction cycles.
Alternative Energy Sources: Accelerating Reactions
Moving beyond the conventional heating mantle, alternative energy sources can dramatically reduce reaction times and energy consumption.
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool, often reducing reaction times from hours to minutes.[5] This rapid, localized heating can lead to higher yields and cleaner product profiles compared to conventional heating methods.[6]
-
Ultrasonic Irradiation: Sonochemistry utilizes the energy of acoustic cavitation to create localized high-pressure and high-temperature microenvironments, which can accelerate reaction rates.[7] This technique has been shown to improve yields and shorten reaction times in various syntheses, including acetalization.[8]
These methods not only enhance efficiency but also align with the green chemistry principle of designing for energy efficiency.
Greener Reaction Media: Beyond Volatile Organics
The choice of solvent has a profound impact on the environmental footprint of a reaction. Green approaches to acetal synthesis focus on minimizing or eliminating the use of hazardous solvents.
-
Solvent-Free Conditions: Conducting reactions neat (without a solvent) is the ideal green scenario, as it completely eliminates solvent-related waste. Many heterogeneous catalysts, including Al-SBA-15, are highly effective under solvent-free conditions, particularly when paired with microwave irradiation.[9]
-
Deep Eutectic Solvents (DESs): DESs are a novel class of green solvents formed by mixing a hydrogen bond donor and a hydrogen bond acceptor.[10] Acidic DESs can act as both the solvent and the catalyst, offering a recyclable and often biodegradable reaction medium.[11] This dual role simplifies the reaction setup and workup.[11]
-
Water: While seemingly counterintuitive for a reaction that produces water, microwave-assisted acetalization has been successfully performed in aqueous media.[12]
Performance Benchmark: A Quantitative Comparison
To provide a clear, data-driven comparison, the following table benchmarks different methods for the synthesis of 2-phenyl-1,3-dioxolane from benzaldehyde and ethylene glycol, a common model reaction.
| Method | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Conventional | p-TsOH | Toluene | Reflux | 3-5 h | ~85% | (Implied) |
| Heterogeneous | Sulfonic Acid MOF | Toluene | 80 | 15 min | 97% | [4][13] |
| Heterogeneous | Zeolite Hβ | Neat | 80 | 2 h | >90% | [3] |
| Microwave | HCl | Water | N/A | 3-5 min | 88% | |
| Microwave | None (Solvent-Free) | Neat | N/A | 3-5 min | 87% | |
| Deep Eutectic | ChCl:Malonic Acid | DES | 25 | 10 min | 98% | [11] (Analogous) |
Note: Data points are extracted from various sources and may involve slightly different reaction scales and conditions. "Analogous" indicates data from a similar reaction used for comparison.
Experimental Protocols and Workflows
To translate theory into practice, this section provides a detailed protocol for a green acetal synthesis and visual workflows for comparison.
Detailed Protocol: Synthesis of 2-Phenyl-1,3-dioxolane using Amberlyst-15
This protocol describes a solvent-free synthesis of 2-phenyl-1,3-dioxolane from benzaldehyde and ethylene glycol using the recyclable heterogeneous catalyst Amberlyst-15.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethylene glycol (0.68 g, 11 mmol)
-
Amberlyst-15 resin (0.2 g, ~4.6 meq/g H+ loading)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Catalyst Activation: Dry the Amberlyst-15 resin in an oven at 100-110 °C for 4-6 hours prior to use to remove adsorbed water.
-
Reaction Setup: To the round-bottom flask, add the activated Amberlyst-15, benzaldehyde, and ethylene glycol.
-
Reaction: Place the flask in the heating mantle or oil bath pre-heated to 80 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (benzaldehyde) is consumed (typically 1-2 hours).
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Add a small amount of a suitable solvent (e.g., diethyl ether or dichloromethane, ~10 mL) to reduce viscosity. Filter the mixture to recover the Amberlyst-15 catalyst.
-
Catalyst Regeneration: Wash the recovered catalyst with the same solvent (3 x 10 mL) and dry it in an oven for future use.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent and any unreacted ethylene glycol. The remaining residue is the crude product.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by vacuum distillation.
Visualizing the Workflow
The following diagrams illustrate the key differences between conventional and green acetal synthesis workflows.
Caption: Comparative workflow of conventional vs. green acetal synthesis.
The Underlying Chemistry: Mechanism of Acetal Formation
The formation of an acetal from an aldehyde is a classic acid-catalyzed nucleophilic addition reaction. The mechanism remains consistent whether the acid is homogeneous or heterogeneous.
Caption: Mechanism of acid-catalyzed acetal formation.
Future Outlook and Conclusion
The transition towards greener methodologies for acetal synthesis is not merely an academic exercise but a necessary evolution for sustainable chemical manufacturing. While heterogeneous catalysts and alternative energy sources offer significant advantages in terms of waste reduction and efficiency, emerging areas like biocatalysis and the use of deep eutectic solvents hold the promise of even more environmentally benign processes. Lipases, for instance, are being explored for their catalytic activities under mild conditions, potentially offering high selectivity without the need for harsh reagents.[14][15]
For researchers and drug development professionals, the choice of synthetic route has far-reaching implications. By embracing the principles of green chemistry and adopting the innovative approaches benchmarked in this guide, the scientific community can continue to push the boundaries of chemical synthesis while safeguarding our planet. The data clearly indicates that green methods are not only environmentally superior but can also offer significant improvements in yield, reaction time, and operational simplicity.
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Acetalization of benzaldehyde with ethylene glycol. [Link]
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Acetalization of benzaldehyde with ethylene glycol. [Link]
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A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES - YMER. [Link]
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A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison - IJSDR. [Link]
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Acetaminophen Synthesis Reaction Performance Using Ultrasound, Microwave, and Conventional Methods - ResearchGate. [Link]
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(PDF) Efficient and Low‐Impact Acetalization Reactions in Deep Eutectic Solvents. [Link]
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Synthesis of acetals or ketals over zeolite Hβ catalyst - ResearchGate. [Link]
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Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports - PMC - PubMed Central. [Link]
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COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. [Link]
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Vapor phase reactions of acetaldehyde over type X zeolites | Request PDF - ResearchGate. [Link]
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LIPASES: AN EFFICIENT BIOCATALYST FOR BIOTECHNOLOGICAL APPLICATIONS Radhika Patel1, Ujjval Trivedi1, Kamlesh Patel*1. [Link]
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A Survey on Zeolite Synthesis and the Crystallization Process: Mechanism of Nucleation and Growth Steps - MDPI. [Link]
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Accelerated Synthesis of TS‐2 Zeolite via 2D Heterogeneous Nucleation for Efficient H2O2 Production | Request PDF - ResearchGate. [Link]
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Ultrasound-assisted aza-Michael reaction in water: a green procedure - ScholarWorks @ UTRGV. [Link]
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Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits. [Link]
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A Senior Application Scientist's Guide to Base Selection in Phenoxyacetaldehyde Dimethyl Acetal Synthesis
Abstract
Phenoxyacetaldehyde dimethyl acetal is a valuable intermediate in organic synthesis, notably in the production of certain herbicides and pharmaceuticals.[1][2] Its synthesis, typically achieved via the Williamson ether synthesis, involves the reaction of a phenol with an acetaldehyde equivalent, such as bromoacetaldehyde dimethyl acetal. The critical step in this SN2 reaction is the deprotonation of the phenol, a process governed by the choice of base.[3][4][5] This guide provides an in-depth comparison of common bases for this synthesis, offering experimental insights and protocols to aid researchers in optimizing their reaction conditions for maximal yield and efficiency.
Introduction: The Critical Role of the Base
The synthesis of phenoxyacetaldehyde dimethyl acetal is a classic example of the Williamson ether synthesis. The core of this reaction is the nucleophilic substitution of a halide by a phenoxide ion. The phenoxide is generated in situ by treating phenol with a suitable base.
The efficacy of this synthesis is profoundly influenced by the chosen base. An ideal base should efficiently and completely deprotonate the phenol to form the reactive phenoxide nucleophile, while minimizing side reactions. Factors such as base strength (pKa), solubility, steric hindrance, cost, and safety are paramount in selecting the optimal reagent for a given scale and application. This guide will compare the performance of three common bases: Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH), and Sodium Hydride (NaH).
Mechanistic Overview: The SN2 Pathway
The reaction proceeds via a well-established SN2 mechanism. The first step is an acid-base reaction where the base removes the acidic proton from the hydroxyl group of phenol to form the sodium or potassium phenoxide salt. This phenoxide ion then acts as a potent nucleophile, attacking the electrophilic carbon atom of bromoacetaldehyde dimethyl acetal and displacing the bromide leaving group.
Caption: General mechanism of the Williamson ether synthesis for phenoxyacetaldehyde dimethyl acetal.
Comparative Analysis of Bases
The selection of a base is a critical decision that balances reactivity with practical considerations like cost and safety. Below is a comparative analysis of commonly employed bases for this synthesis.
| Base | pKa of Conjugate Acid | Key Characteristics | Advantages | Disadvantages |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Moderately strong, inexpensive, solid base. | Low cost, safe handling, easy to remove during workup, suitable for large-scale synthesis.[6] | Requires higher temperatures and longer reaction times; may not achieve complete deprotonation, leading to lower yields.[7] |
| Sodium Hydroxide (NaOH) | ~15.7 | Strong, inexpensive, readily available base. | High reactivity, faster reaction times than K₂CO₃, low cost. | Can promote side reactions like aldol condensation of the aldehyde if the acetal is not perfectly stable.[8][9][10] Can be challenging to handle on a large scale. |
| Sodium Hydride (NaH) | ~35 | Very strong, non-nucleophilic, irreversible base. | Drives the deprotonation to completion, leading to potentially higher yields and faster reactions.[3][5] | Highly flammable and moisture-sensitive, requiring inert atmosphere techniques; more expensive. |
Experimental Protocols & Data
The following protocols are representative of the synthesis using different bases. Yields are indicative and can vary based on the purity of reagents and precision of the experimental technique.
Protocol 1: Potassium Carbonate (K₂CO₃) in DMF
This is a common and robust method, particularly for industrial applications.[7]
Experimental Workflow:
Caption: Step-by-step workflow for synthesis using Potassium Carbonate.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (31.3 g), bromoacetaldehyde dimethyl acetal (60.0 g), anhydrous potassium carbonate (80 g), and dimethylformamide (DMF, 300 ml).[7]
-
Heat the mixture to 150°C and maintain stirring for 4.5 hours.[7]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 500 ml of water.
-
Extract the aqueous layer three times with 150 ml portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to yield the final product.
-
Expected Yield: ~75-85%
Protocol 2: Sodium Hydroxide (NaOH) with Phase-Transfer Catalysis
Using a phase-transfer catalyst (PTC) can significantly enhance the reaction rate when using an inorganic base like NaOH in a two-phase system. This approach avoids the need for expensive anhydrous solvents.
Procedure:
-
Combine phenol (0.1 mol), toluene (100 ml), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.01 mol) in a flask.
-
Add a 50% aqueous solution of sodium hydroxide (0.15 mol) and stir vigorously.
-
Add bromoacetaldehyde dimethyl acetal (0.11 mol) dropwise to the mixture at room temperature.
-
Allow the reaction to stir at 60°C for 3-5 hours, monitoring by TLC.
-
After completion, cool the mixture, separate the organic layer, and wash with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.
-
Purify by vacuum distillation.
-
Expected Yield: ~80-90%
Protocol 3: Sodium Hydride (NaH) in THF
This method is ideal for laboratory-scale synthesis where high yield and rapid, complete reaction are desired.
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (60% dispersion in mineral oil, 0.12 mol) in anhydrous tetrahydrofuran (THF, 150 ml).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of phenol (0.1 mol) in anhydrous THF (50 ml) dropwise. (Caution: Hydrogen gas evolution).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.
-
Add bromoacetaldehyde dimethyl acetal (0.11 mol) dropwise.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to 0°C and cautiously quench by the slow addition of water.
-
Extract the product with diethyl ether, wash with water and brine, and dry over sodium sulfate.
-
Filter, concentrate, and purify by vacuum distillation.
-
Expected Yield: >90%
Discussion and Recommendations
The choice of base is contingent on the specific requirements of the synthesis:
-
For Large-Scale/Industrial Production: Potassium carbonate is the most practical choice.[7] Its low cost, ease of handling, and safety profile outweigh the need for higher temperatures and longer reaction times. The moderate yields are often acceptable at scale.
-
For Cost-Effective, High-Yield Lab Synthesis: Sodium hydroxide with a phase-transfer catalyst offers an excellent balance.[11][12] It avoids the need for expensive anhydrous solvents and the hazards associated with sodium hydride while providing high yields and reasonable reaction times.
-
For Maximum Yield and Purity (Lab-Scale): Sodium hydride is the superior choice.[3] Its ability to irreversibly deprotonate the phenol ensures the reaction goes to completion, typically resulting in the highest yields and cleanest product profiles, justifying its higher cost and more stringent handling requirements for research and development purposes.
By understanding the interplay between base strength, reaction conditions, and practical considerations, researchers can confidently select the most appropriate method for the synthesis of phenoxyacetaldehyde dimethyl acetal, ensuring efficient and successful outcomes.
References
-
PrepChem. (n.d.). Synthesis of Phenoxyacetaldehyde dimethyl acetal. Retrieved from PrepChem.com. URL: [Link]
- Google Patents. (1959). US2918497A - Production of phenoxyacetaldehyde.
- Google Patents. (1981). US4278819A - Process for the production of acetaldehyde dimethyl acetal.
-
ResearchGate. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
-
YMER. (2022, August). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Retrieved from [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
- Google Patents. (1996). US5527969A - Process for preparing acetaldehyde diethyl acetal.
-
ResearchGate. (2016, January). Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. Retrieved from [Link]
-
Quora. (2019, July 21). How does acetaldehyde react with sodium hydroxide base?. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
MDPI. (2024, September 29). The Role of K2CO3 in the Synthesis of Dimethyl Carbonate from CO2 and Methanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetaldehyde, bromo-, diethyl acetal. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.1: Carbonyl Condensations - The Aldol Reaction. Retrieved from [Link]
-
Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection with Sodium Hydroxide. Retrieved from [Link]
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ResearchGate. (n.d.). Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). phase transfer catalysis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of dimethyl acetal of ketones: Design of solid acid catalysts for one-pot acetalization reaction. Retrieved from [Link]
-
Vedantu. (n.d.). What is the action of dilute NaOH on ethanal acetaldehyde class 11 chemistry CBSE. Retrieved from [Link]
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Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of potassium carbonate on acetaldehyde gasification in supercritical water. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling Phenoxyacetaldehyde dimethyl acetal
Safety & Handling Dossier: Phenoxyacetaldehyde Dimethyl Acetal
CAS: 2120-70-9 | Synonyms: Cortex Aldehyde dimethyl acetal, 2-Phenoxy-1,1-dimethoxyethane[1]
Executive Safety Summary
For Immediate Attention: Phenoxyacetaldehyde dimethyl acetal acts as a "masked" aldehyde.[1] While stable under neutral/basic conditions, contact with acidic media (even weak acids) triggers rapid hydrolysis , releasing Phenoxyacetaldehyde—a potent skin and eye irritant with higher volatility.[1]
As a Senior Application Scientist, I prioritize this mechanism because standard safety protocols often overlook the conditional hazard of acetals. Your safety gear must protect not just against the parent compound, but its hydrolysis products.[1]
Critical Hazard Profile:
-
Primary Risk: Skin/Eye Irritation (H315, H319).[1]
-
Hidden Risk: Acid-catalyzed hydrolysis releases irritating aldehydes.[1]
-
Flammability: Combustible Liquid (Flash Point ~91°C).[1] High risk of peroxide formation upon prolonged storage.[1][2]
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic "wear gloves" advice. It is calibrated for breakthrough time and chemical degradation resistance , specifically accounting for the ether linkages in the acetal structure.
| PPE Category | Standard Operation (Splash Risk) | High-Risk Operation (Spills / Heating / Acidic Work) | Technical Rationale |
| Hand Protection | Nitrile (min 0.11 mm) Change immediately upon splash.[1] | Laminate Film (Silver Shield/4H) or Viton Do NOT use Latex.[1] | Acetals can swell nitrile over time.[1] Latex offers poor resistance to aromatic ethers.[1] |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Half-mask w/ Organic Vapor (OV) Cartridges (NIOSH Black / EN Type A) | Vapor pressure increases significantly during hydrolysis.[1] |
| Eye/Face | Safety Glasses w/ Side Shields | Chemical Goggles + Face Shield | Risk of splash causing severe ocular irritation.[1] |
| Body | Lab Coat (Cotton/Poly) | Chemical Resistant Apron (Tychem) | Prevent skin absorption of the aromatic moiety.[1] |
PPE Selection Logic (Decision Flow)
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the specific experimental condition.
Figure 1: Decision logic for selecting PPE based on acidity and operational scale.
Operational Handling Protocol
A. Storage & Stability
-
Peroxide Management: Like all ethers/acetals, this compound can form explosive peroxides.[1]
-
Action: Test for peroxides every 6 months using starch-iodide strips.[1]
-
Stabilization: Store under inert atmosphere (Nitrogen/Argon) in tightly closed containers.
-
-
Incompatibility: Segregate strictly from strong acids (HCl, H₂SO₄) and oxidizing agents .[1]
B. Transfer & Synthesis
-
Engineering Control: Always handle within a certified chemical fume hood.[1]
-
Liquid Transfer:
-
Reaction Quenching: If used as a reactant, ensure quench solutions are basic (e.g., NaHCO₃) to prevent uncontrolled hydrolysis during workup.[1]
Emergency Response & Disposal
Spill Response Workflow
In the event of a release, immediate containment is critical to prevent vapors from reaching ignition sources or drains.[1][3][4][5]
Figure 2: Step-by-step workflow for containing and cleaning chemical spills.
Disposal Guidelines
-
Waste Categorization: Hazardous Chemical Waste (Flammable/Irritant).[1]
-
Prohibited: Do NOT pour down the drain. This compound is toxic to aquatic life and can accumulate in water systems.
-
Method: Collect in a dedicated solvent waste container (non-halogenated, unless mixed with halo-solvents).[1] Incineration via a licensed chemical waste contractor is the required disposal method.[1]
References
-
PubChem. (n.d.).[1] Phenoxyacetaldehyde dimethyl acetal (Compound Summary).[1] National Library of Medicine.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
